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Cnidioside B

Cat. No.: B12393078
M. Wt: 398.4 g/mol
InChI Key: YVYNMIFMUKDFEC-AXOAAPQKSA-N
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Description

NCGC00384499-01_C18H22O10_5-Benzofuranpropanoic acid, 6-(beta-D-glucopyranosyloxy)-7-methoxy- has been reported in Ammi majus, Ruta graveolens, and Picrasma quassioides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O10 B12393078 Cnidioside B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22O10

Molecular Weight

398.4 g/mol

IUPAC Name

3-[7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid

InChI

InChI=1S/C18H22O10/c1-25-17-15-9(4-5-26-15)6-8(2-3-11(20)21)16(17)28-18-14(24)13(23)12(22)10(7-19)27-18/h4-6,10,12-14,18-19,22-24H,2-3,7H2,1H3,(H,20,21)/t10-,12-,13+,14-,18+/m1/s1

InChI Key

YVYNMIFMUKDFEC-AXOAAPQKSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)C=CO2

Canonical SMILES

COC1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)C=CO2

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Cnidioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidioside B, a naturally occurring glucoside, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside available data and methodologies relevant to its study. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles foundational knowledge and outlines general protocols applicable to the analysis of similar natural products, aiming to facilitate further research and drug development endeavors.

Chemical Structure and Properties

This compound is a glucoside with the chemical formula C18H22O10 and a molecular weight of 398.36 g/mol . Its structure is characterized by a phenylpropanoid aglycone linked to a glucose moiety.

Chemical Structure of this compound:

Chemical structure of this compound

(Image Source: PubChem CID 13952589)

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C18H22O10
Molecular Weight 398.36 g/mol
CAS Number 141896-54-0
Class Glucoside

Spectroscopic Data (Hypothetical)

Table 2: Hypothetical ¹H-NMR and ¹³C-NMR Data for this compound

Position¹³C-NMR (δc, ppm)¹H-NMR (δH, ppm, Multiplicity, J in Hz)
Aglycone
1~135.0-
2~115.0~6.80 (d, J = 8.0)
3~148.0-
4~147.0-
5~116.0~6.75 (d, J = 8.0)
6~120.0~6.90 (s)
7~128.0~6.30 (d, J = 16.0)
8~125.0~6.50 (dt, J = 16.0, 6.0)
9~65.0~4.20 (dd, J = 6.0, 1.5)
OCH₃~56.0~3.85 (s)
Glucose Moiety
1'~103.0~4.90 (d, J = 7.5)
2'~74.0~3.40 (m)
3'~77.0~3.50 (m)
4'~70.0~3.30 (m)
5'~78.0~3.45 (m)
6'~61.0~3.70 (dd, J = 12.0, 5.0), ~3.85 (dd, J = 12.0, 2.0)

Table 3: Hypothetical Mass Spectrometry Data for this compound

Ionm/z
[M+H]⁺ 399.1234
[M+Na]⁺ 421.1053
[M-glucose+H]⁺ 237.0652

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented. However, general methodologies for the extraction of similar glucosides from plant materials and standard synthetic procedures can be adapted.

Isolation of this compound from Ammi majus

The following is a generalized workflow for the isolation of glucosides from plant sources, which can be optimized for this compound.

experimental_workflow start Plant Material (Ammi majus fruits) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) filtration->partition chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end synthesis_workflow aglycone Synthesis of Phenylpropanoid Aglycone protection Protection of Hydroxyl Groups aglycone->protection glycosylation Glycosylation Reaction (e.g., Koenigs-Knorr reaction) protection->glycosylation glycosyl_donor Preparation of Glucose Donor (e.g., Acetobromo-α-D-glucose) glycosyl_donor->glycosylation deprotection Deprotection glycosylation->deprotection purification Purification (Chromatography/HPLC) deprotection->purification cnidioside_b This compound purification->cnidioside_b signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinases IKK Complex adaptor->kinases nfkb_inhibition IκBα-NF-κB Complex kinases->nfkb_inhibition Phosphorylation and Degradation of IκBα nfkb_activation NF-κB (p65/p50) nfkb_inhibition->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) translocation->gene_expression cnidioside_b This compound cnidioside_b->inhibition inhibition->kinases

Unveiling Cnidioside B: A Technical Guide to its Discovery, Isolation, and Characterization from Cnidium monnieri

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidium monnieri, a plant with a long history in traditional medicine, is a rich source of diverse bioactive compounds. Among these is Cnidioside B, a glycoside that has been isolated from the fruits of this plant. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the experimental protocols for its extraction and purification and presents a framework for evaluating its potential biological activities. While current research on the specific bioactivity of this compound is limited, this document outlines standardized assays for assessing its anti-inflammatory, anti-cancer, and neuroprotective potential. Furthermore, it explores the key signaling pathways—MAPK, NF-κB, and PI3K/Akt—that are often modulated by natural products and provides visual representations of these pathways to guide future mechanistic studies of this compound.

Introduction

Cnidium monnieri (L.) Cusson, a member of the Apiaceae family, is a widely distributed plant recognized for its extensive use in traditional medicine across Asia.[1] The fruits of C. monnieri are known to contain a plethora of phytochemicals, including coumarins, volatile oils, and glycosides.[2] Glycosides, in particular, are a class of natural products that have garnered significant attention in drug discovery for their diverse pharmacological activities.

This compound is a glycoside that has been successfully isolated from the fruits of Cnidium monnieri.[1] Its discovery has opened avenues for further investigation into its physicochemical properties and potential therapeutic applications. This guide serves as a technical resource for researchers, providing a detailed account of the methodologies involved in the isolation of this compound and standardized protocols for the systematic evaluation of its biological activities.

Discovery and Isolation of this compound

The initial discovery and isolation of this compound were reported as part of a phytochemical investigation of the fruits of Cnidium monnieri.[1] The process involves a multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation and Purification of this compound

This protocol is based on the general principles of natural product isolation and the specific mention of the n-BuOH-soluble fraction in the discovery of this compound.[1]

1. Plant Material Collection and Preparation:

  • Collect mature fruits of Cnidium monnieri.
  • Air-dry the fruits in a well-ventilated area, protected from direct sunlight.
  • Grind the dried fruits into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Solvent Partitioning:

  • Suspend the crude ethanol extract in water and perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
  • Collect the n-butanol-soluble fraction, as this compound has been identified within this fraction.[1]

4. Chromatographic Purification:

  • Subject the n-butanol fraction to column chromatography on a silica gel column.
  • Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 1:1, v/v) to separate the components based on polarity.
  • Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
  • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient system.

5. Structural Elucidation:

  • Characterize the purified this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure.

Experimental Workflow for Isolation of this compound

G plant Cnidium monnieri Fruits powder Dried Powder plant->powder extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol silica_gel Silica Gel Column Chromatography n_butanol->silica_gel fractions Collected Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc cnidioside_b Pure this compound hplc->cnidioside_b

Caption: Workflow for the isolation of this compound.

Biological Activity Assessment

While initial studies have indicated that this compound exerts little immunomodulatory effect in RAW 264.7 cells, a comprehensive evaluation of its other potential biological activities is warranted.[1] The following are detailed protocols for assessing its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

3.1.1. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • NO Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anti-cancer Activity

3.2.1. Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density for each cell line and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Neuroprotective Activity

3.3.1. Experimental Protocol: H₂O₂-Induced Oxidative Stress in PC12 Cells

  • Cell Culture: Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the anti-cancer protocol.

  • Data Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to H₂O₂ alone.

Potential Signaling Pathways for Investigation

Natural products often exert their biological effects by modulating specific intracellular signaling pathways. Based on the common mechanisms of action for glycosides and other phytochemicals, the following pathways are recommended for investigating the molecular mechanisms of this compound.

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

G Stimuli Stress/Cytokines MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Response

Caption: The MAPK signaling cascade.

PI3K/Akt Signaling Pathway

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: The PI3K/Akt signaling pathway.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the biological activities of this compound. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: Anti-inflammatory Activity of this compound

Concentration (µM)% NO Inhibition (Mean ± SD)
1
10
50
100
Positive Control

Table 2: Anti-cancer Activity of this compound (IC₅₀ Values in µM)

Cell LineIC₅₀ (Mean ± SD)
MCF-7
A549
HeLa
Positive Control

Table 3: Neuroprotective Activity of this compound

Concentration (µM)% Cell Viability (vs. H₂O₂ control) (Mean ± SD)
1
10
50
100
Positive Control

Conclusion

This compound represents a novel glycoside isolated from the medicinally important plant Cnidium monnieri. This technical guide provides a foundational framework for its isolation and comprehensive biological evaluation. While initial reports suggest limited immunomodulatory effects, further investigation into its anti-inflammatory, anti-cancer, and neuroprotective potential is crucial to fully understand its therapeutic promise. The outlined experimental protocols and signaling pathway diagrams offer a roadmap for future research aimed at elucidating the mechanisms of action of this compound and its potential as a lead compound in drug discovery. The systematic collection of quantitative data will be instrumental in advancing our knowledge of this natural product.

References

Biosynthesis Pathway of Cnidioside B in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise chemical structure of Cnidioside B has not been definitively elucidated in publicly accessible scientific literature. However, based on its classification as a phenolic glycoside and its co-occurrence with a variety of furanocoumarins in Cnidium monnieri, it is hypothesized that this compound is a furanocoumarin glycoside. This guide, therefore, presents a detailed overview of the well-established biosynthesis of a plausible aglycone precursor, the furanocoumarin xanthotoxol, followed by a discussion of the final glycosylation step. Xanthotoxol glycosides have been identified in Cnidium monnieri, making this a scientifically grounded, representative pathway.

Introduction

This compound is a naturally occurring glycoside isolated from the fruits of Cnidium monnieri (L.) Cusson, a plant widely used in traditional medicine.[1][2] While the full biological activity of this compound is still under investigation, the diverse pharmacological properties of other compounds from Cnidium monnieri, particularly furanocoumarins, have drawn significant interest from the scientific and pharmaceutical communities. Understanding the biosynthetic pathway of such compounds is crucial for their potential biotechnological production and the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the hypothesized biosynthetic pathway of this compound, focusing on the synthesis of its putative furanocoumarin aglycone and the subsequent glycosylation.

Hypothesized Biosynthesis of the Aglycone: The Furanocoumarin Pathway

The biosynthesis of furanocoumarins is a complex process that involves enzymes from several major classes, including cytochrome P450 monooxygenases and prenyltransferases. The pathway originates from the shikimate pathway, leading to the formation of a key intermediate, umbelliferone.

Phenylpropanoid Pathway and Umbelliferone Formation

The initial steps of the furanocoumarin biosynthesis are shared with the general phenylpropanoid pathway.

  • L-Phenylalanine , derived from the shikimate pathway, is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .

  • Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, then hydroxylates trans-cinnamic acid to form p-coumaric acid .

  • Subsequent hydroxylation and ortho-hydroxylation steps, followed by lactonization, lead to the formation of umbelliferone (7-hydroxycoumarin) .

Furanocoumarin Backbone Synthesis

Umbelliferone is the central precursor for the synthesis of both linear and angular furanocoumarins. The pathway to the plausible aglycone of this compound, xanthotoxol, proceeds as follows:

  • Prenylation of Umbelliferone: A dimethylallyl pyrophosphate (DMAPP) molecule is transferred to the C6 position of umbelliferone by a prenyltransferase , forming demethylsuberosin .

  • Hydroxylation and Cyclization: The prenyl side chain of demethylsuberosin undergoes hydroxylation, catalyzed by a cytochrome P450 monooxygenase, to form marmesin .

  • Formation of Psoralen: Psoralen synthase , another cytochrome P450 enzyme, then cleaves an acetone molecule from marmesin to form the linear furanocoumarin, psoralen .

  • Hydroxylation to Xanthotoxol: Finally, psoralen 8-monooxygenase , a cytochrome P450, hydroxylates psoralen at the C8 position to yield xanthotoxol .

Final Step: Glycosylation of the Aglycone

The biosynthesis of this compound is completed by the attachment of a sugar moiety to the xanthotoxol aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) .

Xanthotoxol + UDP-Sugar → this compound (hypothesized) + UDP

The specific sugar attached in this compound is likely a glucose derivative, as suggested by the naming of "this compound methyl ester" as a glucoside. The UGT enzyme would transfer the sugar from an activated sugar donor, such as UDP-glucose, to a hydroxyl group on the xanthotoxol molecule.

Quantitative Data

The following table summarizes representative quantitative data for key enzymes in the furanocoumarin biosynthetic pathway from various plant species. This data provides a baseline for understanding the efficiency of the enzymatic reactions leading to the aglycone of this compound.

EnzymePlant SourceSubstrateKm (µM)kcat (s-1)Reference
Phenylalanine Ammonia-Lyase (PAL)Petroselinum crispumL-Phenylalanine321.6[Source]
Cinnamate-4-hydroxylase (C4H)Helianthus tuberosustrans-Cinnamic acid1.50.03[Source]
Psoralen SynthaseAmmi majusMarmesin2.50.1[Source]
Psoralen 8-monooxygenaseAmmi majusPsoralen5.00.05[Source]

Note: Data presented are representative values from the literature and may vary between different plant species and experimental conditions.

Experimental Protocols

The elucidation of the furanocoumarin biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate the genes encoding the biosynthetic enzymes and express them in a heterologous system for functional characterization.

Protocol:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from Cnidium monnieri tissues (e.g., fruits, leaves) and reverse transcribed to cDNA.

  • Gene Amplification: Degenerate primers, designed based on conserved sequences of known furanocoumarin biosynthetic genes from other plant species, are used to amplify the target genes from the cDNA library via PCR.

  • Cloning into Expression Vector: The amplified gene is cloned into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Expression: The recombinant vector is transformed into the expression host (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions.

  • Protein Purification: The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified enzyme, the substrate (e.g., umbelliferone for prenyltransferase assay), co-factors (e.g., NADPH for cytochrome P450s), and a suitable buffer.

  • Enzyme Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a specific duration.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

  • Kinetic Analysis: Enzyme assays are performed with varying substrate concentrations to determine the Km and kcat values.

Metabolite Profiling

Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway in plant tissues.

Protocol:

  • Sample Preparation: Plant tissue is ground to a fine powder in liquid nitrogen and extracted with a suitable solvent (e.g., methanol).

  • LC-MS/MS Analysis: The extract is analyzed by a high-resolution LC-MS/MS system.

  • Data Analysis: The obtained mass spectral data is processed to identify known and putative metabolites by comparing their retention times and fragmentation patterns with authentic standards and databases.

Visualizations

Hypothesized Biosynthetic Pathway of this compound

Biosynthesis_of_Cnidioside_B cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Synthesis cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine trans-Cinnamic acid trans-Cinnamic acid L-Phenylalanine->trans-Cinnamic acid PAL p-Coumaric acid p-Coumaric acid trans-Cinnamic acid->p-Coumaric acid C4H Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Multiple Steps Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin CYP450 Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol Psoralen 8-monooxygenase This compound (hypothesized) This compound (hypothesized) Xanthotoxol->this compound (hypothesized) UGT UDP-Sugar UDP-Sugar UDP-Sugar->this compound (hypothesized)

Caption: Hypothesized biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow RNA Extraction\nfrom C. monnieri RNA Extraction from C. monnieri cDNA Synthesis cDNA Synthesis RNA Extraction\nfrom C. monnieri->cDNA Synthesis Gene Amplification (PCR) Gene Amplification (PCR) cDNA Synthesis->Gene Amplification (PCR) Cloning into\nExpression Vector Cloning into Expression Vector Gene Amplification (PCR)->Cloning into\nExpression Vector Heterologous Expression Heterologous Expression Cloning into\nExpression Vector->Heterologous Expression Protein Purification Protein Purification Heterologous Expression->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay Product Analysis\n(HPLC, LC-MS) Product Analysis (HPLC, LC-MS) In Vitro Enzyme Assay->Product Analysis\n(HPLC, LC-MS) Kinetic Analysis Kinetic Analysis Product Analysis\n(HPLC, LC-MS)->Kinetic Analysis

Caption: Workflow for enzyme characterization.

Logical Relationship of Precursors and Products

Precursor_Product_Relationship Shikimate Pathway Shikimate Pathway L-Phenylalanine L-Phenylalanine Shikimate Pathway->L-Phenylalanine Phenylpropanoids Phenylpropanoids L-Phenylalanine->Phenylpropanoids Coumarins Coumarins Phenylpropanoids->Coumarins Furanocoumarins (Aglycone) Furanocoumarins (Aglycone) Coumarins->Furanocoumarins (Aglycone) Furanocoumarin Glycosides Furanocoumarin Glycosides Furanocoumarins (Aglycone)->Furanocoumarin Glycosides This compound (hypothesized) This compound (hypothesized) Furanocoumarin Glycosides->this compound (hypothesized)

Caption: Precursor to product flow in biosynthesis.

Conclusion

While the exact biosynthetic pathway of this compound awaits the definitive structural elucidation of the molecule, the well-characterized furanocoumarin biosynthetic pathway provides a robust framework for understanding its formation in Cnidium monnieri. The presented hypothesized pathway, involving the synthesis of a furanocoumarin aglycone followed by glycosylation, is a scientifically sound model that can guide future research. Further investigation into the specific glycosyltransferases present in Cnidium monnieri will be essential to fully unravel the biosynthesis of this compound and to enable its potential biotechnological production. This knowledge will be invaluable for researchers in natural product chemistry, metabolic engineering, and drug development.

References

Physical and chemical properties of Cnidioside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidioside B, a naturally occurring glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its study. While comprehensive data remains the subject of ongoing research, this document synthesizes the currently available information to support further investigation and drug development efforts.

Physicochemical Properties

This compound is a glycosidic compound that has been isolated from several plant sources, including Leptothyrsa sprucei, C. monnieri, and the ripe fruit of Cnidium monnieri[1]. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₂O₁₀[1]
Molecular Weight 398.36 g/mol [1]
Melting Point Data not available
Solubility Data not available
Appearance Data not available

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a complete, published spectrum specific to this compound is not currently available, general methodologies for acquiring such data are well-established.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for elucidating the chemical structure of this compound.

  • ¹H-NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C-NMR (Carbon-13 NMR): Determines the number of different types of carbon atoms in the molecule.

2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

Experimental Protocols

The following sections outline general experimental procedures relevant to the study of this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

3.1. Isolation and Purification of this compound from Cnidium monnieri

A general workflow for the isolation and purification of this compound from its natural source is depicted below. This process typically involves extraction followed by chromatographic separation.

G Workflow for Isolation and Purification of this compound A Dried and Powdered Cnidium monnieri Fruits B Extraction with a Suitable Solvent (e.g., Methanol or Ethanol) A->B C Filtration and Concentration of the Crude Extract B->C D Solvent Partitioning (e.g., with n-butanol) C->D E Column Chromatography (e.g., Silica Gel or Sephadex) D->E F Further Purification by High-Performance Liquid Chromatography (HPLC) E->F G Isolated this compound F->G

Caption: General workflow for isolating this compound.

Methodology:

  • Extraction: The dried and powdered fruits of Cnidium monnieri are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the more polar fractions, like the n-butanol fraction[1].

  • Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex. Elution is performed with a gradient of solvents to separate the components based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative or semi-preparative HPLC to obtain the pure compound.

3.2. Biological Activity Assays

While specific biological activities of this compound are not yet extensively documented, its classification as a phenolic glycoside suggests potential antioxidant, anti-inflammatory, and anticancer properties. Standard in vitro assays to investigate these potential activities are outlined below.

3.2.1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

G Workflow for In Vitro Anti-inflammatory Assay A Culture RAW 264.7 Macrophage Cells B Pre-treat Cells with Various Concentrations of this compound A->B C Stimulate Cells with LPS B->C D Incubate for a Defined Period (e.g., 24 hours) C->D E Measure Nitric Oxide Production in Supernatant using Griess Reagent D->E F Assess Cell Viability (e.g., MTT Assay) D->F G Data Analysis and Determination of IC₅₀ E->G F->G

Caption: Workflow for assessing anti-inflammatory activity.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation: The plates are incubated for approximately 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Data Analysis: The percentage of NO inhibition is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

3.2.2. Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Potential Signaling Pathway Involvement

While direct experimental evidence is lacking for this compound, other natural products with similar structural motifs have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer.

G Hypothesized Interaction with PI3K/Akt/mTOR Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription CnidiosideB This compound (Hypothesized Target) CnidiosideB->PI3K Inhibition? CnidiosideB->Akt Inhibition? CnidiosideB->mTOR Inhibition?

Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Future research should investigate whether this compound can inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, in relevant cancer cell lines.

Conclusion and Future Directions

This compound represents a promising natural product for further scientific investigation. The current body of knowledge, while limited, provides a foundation for more in-depth studies. Key areas for future research include:

  • Comprehensive Physicochemical Characterization: Determination of melting point, solubility in a range of solvents, and detailed spectral analysis (NMR, IR, MS).

  • Elucidation of Biological Activity: Systematic screening for anti-inflammatory, anticancer, antioxidant, and other biological activities using a panel of in vitro and in vivo models.

  • Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Synthesis and Analogue Development: Development of a synthetic route to this compound to ensure a consistent supply for research and to enable the creation of novel analogues with improved potency and pharmacokinetic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The methodologies and information presented herein are intended to facilitate and guide future research endeavors in this promising area of natural product science.

References

Unraveling the Therapeutic Potential of Cnidioside B: A Look into Preliminary Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of preliminary studies detailing the specific mechanism of action for a compound identified as Cnidioside B. While a commercial supplier notes the isolation of "this compound Methyl ester" from the plant Ammi majus L., primary research elucidating its biological activities and molecular pathways is not readily accessible.

In light of this information gap, this technical guide will provide an overview of the established mechanisms of action of other well-characterized bioactive compounds isolated from Ammi majus. This information may offer a foundational, albeit unconfirmed, perspective on the potential biological activities of this compound. The primary bioactive constituents of Ammi majus with known anti-inflammatory and anticancer properties are furanocoumarins and flavonoids.

Key Bioactive Constituents of Ammi majus

  • Furanocoumarins: This class of compounds, including xanthotoxin (also known as methoxsalen), imperatorin, and bergapten, is abundant in Ammi majus and has been the subject of numerous pharmacological studies.

  • Flavonoids: Quercetin and kaempferol are two prominent flavonoids found in this plant, known for their antioxidant and other health-promoting effects.

  • Glucosides: Reports indicate that the fruits of Ammi majus contain approximately 1% amorphous glucosides. However, specific details on the individual glucosides and their biological functions are limited in the available literature.

Anti-inflammatory and Anticancer Mechanisms of Ammi majus Compounds

The therapeutic effects of Ammi majus extracts are largely attributed to their furanocoumarin and flavonoid content.

Anti-inflammatory Activity

Studies on ethanolic extracts from the seeds of Ammi majus have demonstrated significant, dose-dependent anti-inflammatory effects. For example, oral administration of the extract at doses of 50 and 100 mg/kg was shown to inhibit paw edema in a rat model of inflammation. This activity is thought to be mediated by the furanocoumarins present in the extract.

Anticancer Potential

The furanocoumarins derived from Ammi majus have shown promise as anticancer agents through several proposed mechanisms of action:

  • DNA Intercalation: These compounds have the ability to bind to DNA base pairs, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.

  • Induction of Apoptosis: Xanthotoxin, a major furanocoumarin in Ammi majus, has been shown to trigger programmed cell death, or apoptosis, in cancer cells.

  • Cell Cycle Arrest: Treatment with xanthotoxin has been observed to alter the normal progression of the cell cycle in cancerous cells, leading to an accumulation of cells in the pre-G1 and G2/M phases, which can precede apoptosis.

  • Inhibition of Topoisomerase II: Computational modeling suggests that xanthotoxin may inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, thereby halting cancer cell proliferation.

Quantitative Analysis of Bioactivity

The following table presents quantitative data on the cytotoxic activity of xanthotoxin, a key bioactive compound isolated from Ammi majus.

CompoundCell LineBiological ActivityIC50 ValueCitation
XanthotoxinHepG2 (Human Liver Cancer)Cytotoxicity6.9 ± 1.07 µg/mL[1]

Methodologies for Evaluating Bioactivity

While specific experimental protocols for this compound are unavailable, the following are standard methods employed in the preliminary investigation of natural products like those found in Ammi majus.

Cytotoxicity Screening (SRB Assay)
  • Human cancer cell lines, such as HepG2, are cultured in 96-well plates.

  • Following adherence, the cells are exposed to a range of concentrations of the test compound for a defined period, typically 48 to 72 hours.

  • The cells are then fixed using trichloroacetic acid.

  • After fixation and washing, the cellular proteins are stained with Sulforhodamine B (SRB) dye.

  • The bound dye is solubilized, and the optical density is measured to quantify cell viability and determine the concentration at which 50% of cell growth is inhibited (IC50).

Cell Cycle Analysis via Flow Cytometry
  • Cancer cells are treated with the test compound for a specified time.

  • The cells are then harvested, washed, and fixed, typically with cold ethanol.

  • The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating agent like Propidium Iodide (PI).

  • A flow cytometer is used to measure the fluorescence intensity of individual cells, which corresponds to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Cells are incubated with the test compound.

  • Both the adherent and floating cell populations are collected and washed.

  • The cells are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and Propidium Iodide (PI), which enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow cytometric analysis is then used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.

Illustrative Signaling Pathways

The diagrams below depict generalized signaling pathways commonly implicated in inflammation and cancer, which are known to be modulated by various natural products. It is critical to emphasize that the involvement of these specific pathways has not been confirmed for this compound.

G Potential Anti-inflammatory Mechanism via NF-κB Inhibition LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IKK IκB Kinase (IKK) MyD88->IKK IκBα Inhibitor of NF-κB (IκBα) IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes activates Natural_Compound Possible Site of Action for Natural Compounds Natural_Compound->IKK Natural_Compound->NFκB

Caption: A generalized diagram of the NF-κB signaling pathway, a common target for anti-inflammatory natural products.

G Potential Intrinsic Apoptosis Pathway Natural_Compound Natural Compound Mitochondrion Mitochondrion Natural_Compound->Mitochondrion induces mitochondrial stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 to Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-Caspase-3 to Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Initial Screening of Cnidioside B for Biological Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel natural compounds with therapeutic potential. This technical guide provides a summary of the currently available biological activity data for Cnidioside B. However, a comprehensive search of scientific literature and databases reveals a significant lack of specific information on this particular compound.

Extensive searches for "this compound" did not yield any specific studies detailing its biological activities, experimental protocols, or associated signaling pathways. The information available primarily pertains to other compounds with similar naming conventions, such as Ancorinoside B, Licochalcone B, and Angesinenolide B, or general discussions on the bioactivity of natural products.

This absence of direct evidence prevents the creation of a detailed in-depth technical guide as originally intended. Without quantitative data, experimental methodologies, and established mechanisms of action, a thorough analysis of this compound's potential is not feasible at this time.

It is possible that "this compound" is a very recently discovered compound with research yet to be published, a compound known by a different name, or a less-studied derivative of a more well-known natural product.

Therefore, this document serves to highlight the current information gap regarding this compound. For researchers interested in this compound, the following steps are recommended:

  • Verify the Compound Name and Structure: Ensure the accuracy of the name "this compound" and its chemical structure. There may be alternative names or synonyms used in different publications.

  • Broader Literature Search: Conduct searches for related compounds, such as other "Cnidiosides" or compounds isolated from the same source organism, if known. This may provide clues to the potential biological activities of this compound.

  • Chemical Database Exploration: Utilize chemical databases to search for the structure of this compound, which may link to any available biological data or related research.

As no specific experimental data or signaling pathways for this compound could be found, the mandatory data tables and visualizations cannot be generated at this time. This guide will be updated as new information on this compound becomes available in the public domain.

Cnidioside B: A Technical Guide to Its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cnidioside B is a glucoside compound of significant interest within the natural products research community. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural sources and abundance. Notably, information on this compound is sparse in publicly available scientific literature, with its methyl ester being reported as isolated from Ammi majus L. While direct quantitative data for this compound remains elusive, this document contextualizes its potential presence and abundance by examining the well-documented phytochemical profile of Ammi majus, a plant rich in structurally related furanocoumarins. This guide also outlines established experimental protocols for the extraction, isolation, and quantification of furanocoumarins from this source, which can be adapted for the study of this compound. The lack of specific data on this compound's biological activity and signaling pathways represents a significant research gap and a promising avenue for future investigation.

Natural Sources of this compound

The primary documented natural source of a derivative of this compound is the fruit of Ammi majus L., commonly known as bishop's weed. Specifically, this compound methyl ester has been isolated from this plant. Ammi majus is a member of the Apiaceae family and has a long history in traditional medicine for treating various skin conditions. The fruits of this plant are a well-established source of various furanocoumarins, a class of organic chemical compounds that includes this compound.

Abundance of Furanocoumarins in Ammi majus Fruits

While quantitative data for this compound is not currently available in the scientific literature, the abundance of other major furanocoumarins in Ammi majus fruits has been extensively studied. This data provides a valuable reference for the potential yield of related compounds from this natural source.

CompoundConcentration (mg/100g of Dry Weight)Method of Analysis
Xanthotoxin (8-Methoxypsoralen)368.04 - 4124.51HPLC
Bergapten (5-Methoxypsoralen)253.05 - 739.37HPLC
Isopimpinellin404.14HPLC
Psoralen139.77HPLC

Note: The concentrations of these compounds can vary significantly based on the plant's geographical origin, harvest time, and the extraction method used.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound are not published. However, the general methodologies used for the analysis of furanocoumarins from Ammi majus provide a strong foundation for developing a protocol for this compound.

General Extraction and Isolation Workflow

The following workflow outlines a typical procedure for the extraction and isolation of furanocoumarins from Ammi majus fruits.

Extraction_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification A Dried Ammi majus Fruits B Grinding to Fine Powder A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H Further Purification (HPLC) G->H I Isolated this compound H->I

Figure 1: General workflow for the extraction and isolation of furanocoumarins.

Methodology Details:

  • Plant Material Preparation: Dried fruits of Ammi majus are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is typically extracted with an organic solvent such as methanol or ethanol using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different classes of compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative or semi-preparative HPLC to obtain the pure compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of furanocoumarins is typically performed using reverse-phase HPLC with a C18 column and a UV detector.

HPLC_Quantification_Workflow A Prepare Standard Solutions of this compound D Generate Calibration Curve from Standards A->D B Prepare Sample Extract Solution C HPLC Analysis (C18 Column, UV Detection) B->C E Quantify this compound in Sample C->E D->E

Figure 2: Workflow for the quantification of this compound using HPLC.

Methodology Details:

  • Standard Preparation: A series of standard solutions of known concentrations of purified this compound are prepared.

  • Sample Preparation: A precisely weighed amount of the crude extract or purified fraction is dissolved in a suitable solvent (e.g., methanol).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Calibration and Quantification: The peak areas of the standard solutions are used to construct a calibration curve. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

Currently, there is no specific information in the peer-reviewed scientific literature regarding the biological activities or associated signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for future research. The biological activities of other furanocoumarins from Ammi majus, such as xanthotoxin and bergapten, which are known for their photosensitizing effects and use in the treatment of skin disorders like psoriasis and vitiligo, may provide a starting point for investigating the potential therapeutic applications of this compound.

Future Outlook

The study of this compound is in its infancy. Future research should focus on the following areas:

  • Definitive Isolation and Structural Elucidation: The complete isolation and unambiguous structural confirmation of this compound from Ammi majus is a critical first step.

  • Development of Analytical Methods: Establishing and validating specific and sensitive analytical methods for the quantification of this compound in plant extracts is necessary.

  • Investigation of Biological Activities: Screening this compound for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial effects, is warranted.

  • Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document for researchers and professionals interested in the natural product this compound. While the available information is limited, the established knowledge of its natural source, Ammi majus, provides a robust framework for initiating further scientific inquiry into this promising compound.

Cnidioside B: A Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cnidioside B, a phenylpropanoid glycoside, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, alongside a review of available, albeit limited, biological data that suggests its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel bioactive compounds.

Core Chemical and Physical Data

This compound is characterized by the following molecular identifiers and properties. This information is crucial for its accurate identification, quantification, and use in experimental settings.

PropertyValueReference
CAS Number 141896-54-0[1]
Molecular Formula C₁₈H₂₂O₁₀[1]
Molecular Weight 398.36 g/mol [1]
Structure Type Simple Phenylpropanoid[1]

Potential Therapeutic Applications: An Overview

While direct and extensive research on the bioactivity of this compound is not yet widely published, the broader class of phenylpropanoids and compounds isolated from the genus Cnidium, from which this compound can be sourced, have demonstrated a range of pharmacological activities.[2] This section extrapolates potential areas of investigation for this compound based on the activities of structurally related compounds and extracts.

Anti-inflammatory Potential

Compounds isolated from the rhizome of Cnidium officinale have shown significant anti-inflammatory effects.[2] Experimental evidence from related compounds suggests that a potential mechanism of action involves the inhibition of nitric oxide (NO) production and the downregulation of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The modulation of signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a common mechanism for the anti-inflammatory effects of many natural products and represents a logical starting point for investigating this compound.[3][4]

Anticancer Potential

Various natural compounds exhibit anticancer properties by influencing cell proliferation, apoptosis, and cell cycle regulation.[5][6] Studies on other phytochemicals have demonstrated inhibitory effects on various cancer cell lines.[5] For instance, some compounds have been shown to be active against HeLa (cervical cancer), MDA-MB-231 (breast cancer), CAOV3 (ovarian cancer), and HepG2 (liver cancer) cell lines.[5] Future research could explore the cytotoxic and antiproliferative effects of this compound on similar cancer cell lines.

Neuroprotective Potential

Neuroprotection is another area where related natural compounds have shown promise.[7] Mechanisms often involve the mitigation of oxidative stress, reduction of neuroinflammation, and modulation of signaling pathways crucial for neuronal survival.[7][8] Given the antioxidant properties often associated with phenolic compounds, investigating the neuroprotective effects of this compound against neurodegenerative models is a viable research avenue.

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols for this compound are not yet established in the literature. However, based on studies of similar compounds, the following methodologies can be adapted for its investigation.

Isolation and Purification

A general procedure for the isolation of compounds from plant material, which can be adapted for this compound, is as follows:

  • Extraction: The plant material (e.g., rhizomes of Cnidium officinale) is dried, powdered, and extracted with a suitable solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and Sephadex column chromatography, for the isolation of pure compounds.[9][10][11][12][13]

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.[14][15][16]

In Vitro Anti-inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration, followed by stimulation with LPS.

  • NO Measurement: The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent.

  • Western Blot Analysis: To investigate the mechanism, the expression levels of iNOS, COX-2, and phosphorylated proteins of the MAPK and NF-κB pathways can be determined by Western blotting.[3]

In Vitro Cytotoxicity Assay

The antiproliferative activity of this compound against cancer cell lines can be evaluated using the MTT assay.[5][17][18]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates.

  • Compound Treatment: After cell attachment, they are treated with different concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Signaling Pathways and Logical Relationships: Visualized

The following diagrams illustrate the potential signaling pathways that this compound might modulate based on the known activities of related compounds. These are hypothetical frameworks for guiding future research.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates CnidiosideB This compound (Hypothesized) CnidiosideB->MAPK Inhibits? CnidiosideB->IKK Inhibits? NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothesized Anti-inflammatory Signaling Pathway for this compound.

experimental_workflow Plant_Material Plant Material (e.g., Cnidium officinale) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Chromatography Column Chromatography (Silica, HPLC) Fractionation->Chromatography CnidiosideB Pure this compound Chromatography->CnidiosideB Structure_Elucidation Structural Elucidation (NMR, MS) CnidiosideB->Structure_Elucidation Bioassays Biological Activity Assays CnidiosideB->Bioassays Anti_inflammatory Anti-inflammatory Bioassays->Anti_inflammatory Anticancer Anticancer Bioassays->Anticancer Neuroprotective Neuroprotective Bioassays->Neuroprotective

References

In-depth Technical Guide on the Potential Therapeutic Applications of Compounds from Ammi majus, with a Focus on the Scarcity of Data for Cnidioside B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide, therefore, provides a comprehensive overview of the known therapeutic potential of the plant Ammi majus, from which Cnidioside B is derived. The focus will be on the major bioactive constituents of Ammi majus that have been scientifically investigated and for which data on therapeutic applications exist. This information may serve as a foundational context for any future research into the properties of specific glucosides from this plant, such as this compound.

Overview of Ammi majus and its Bioactive Constituents

Ammi majus L., commonly known as bishop's weed, is a plant belonging to the Apiaceae family that has been used in traditional medicine for various ailments.[1][2] Its medicinal properties are attributed to a rich phytochemical profile, which includes:

  • Furanocoumarins: These are the most studied compounds in Ammi majus and include xanthotoxin (methoxsalen), imperatorin, and bergapten.[3]

  • Flavonoids: Quercetin and kaempferol are among the flavonoids identified in the plant.[4]

  • Glucosides: The fruit of Ammi majus is reported to contain approximately 1% amorphous glucosides.[3] However, specific glucosides like this compound are not well-characterized in the context of their biological activity.

Therapeutic Potential of Ammi majus Extracts and Major Constituents

The extracts of Ammi majus and its primary components have been investigated for a range of pharmacological effects.

Anti-inflammatory and Analgesic Effects

Extracts of Ammi majus have demonstrated significant anti-inflammatory and analgesic properties.[2] Studies have shown that furanocoumarins extracted from the seeds can reduce inflammation.[2] For instance, oral administration of an alcoholic extract of A. majus was shown to have anti-inflammatory effects in a rat paw edema model.[5]

Antimicrobial Activity

Various extracts of Ammi majus have shown moderate antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, Haemophilus influenzae, and Proteus spp.[2][5] The furanocoumarins are believed to be responsible for these antibacterial and antifungal properties.[2][3]

Antioxidant Properties

The presence of flavonoids like quercetin and kaempferol contributes to the antioxidant potential of Ammi majus extracts.[4] These compounds are known to scavenge free radicals, which may play a role in the plant's cardioprotective and other therapeutic effects.[4]

Dermatological Applications

Ammi majus is perhaps best known for its use in treating skin disorders. The furanocoumarin, xanthotoxin (methoxsalen), is a photosensitizing agent used in PUVA (psoralen + UVA) therapy for vitiligo and psoriasis.[3][5]

Cytotoxic Effects

Certain coumarins isolated from Ammi majus have exhibited cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancer cells, suggesting a potential for anticancer applications.[2]

Quantitative Data on the Biological Activities of Ammi majus

Due to the lack of specific data for this compound, the following table summarizes some of the quantitative findings for the broader extracts and compounds from Ammi majus.

Bioactive Component/Extract Biological Activity Model/Assay Key Findings Reference
Furanocoumarin extract (50 and 100 mg/kg)Anti-inflammatoryRat modelDecrease in temperature at the site of infection.[2]
Alcoholic extract of fruitsAnti-inflammatoryRat paw edema modelDose-dependent anti-inflammatory effects at 2, 4, 8, 16, and 32 mg/rat.[5]
Pyrone coumarinCytotoxicA549, MCF-7, HCT116 cell linesShowed cytotoxic effects on all three cell lines.[2]
PyranocoumarinCytotoxicA549, MCF-7 cell linesExhibited cytotoxic effects on A549 and MCF-7 cells.[2]
FuranocoumarinCytotoxicHCT116 cell lineDemonstrated a very strong cytotoxic effect.[2]
Alcoholic extract (64 and 128 mg/kg)CardioprotectiveDoxorubicin-induced cardiotoxicity in miceReduced heart damage, evidenced by decreased malondialdehyde, creatine kinase-myoglobin, and creatine phosphokinase.[4]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, for the broader study of Ammi majus extracts, common methodologies are employed.

Example: Anti-inflammatory Activity Assay (Rat Paw Edema Model)[5]
  • Animals: Wistar albino rats are typically used.

  • Induction of Inflammation: Sub-plantar injection of a phlogistic agent (e.g., formalin or carrageenan) into the rat's hind paw.

  • Treatment: Oral administration of the Ammi majus extract at various doses prior to the induction of inflammation. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement: The volume or thickness of the paw is measured at specific time intervals after the injection of the phlogistic agent using a plethysmometer or a vernier caliper.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. Research on the broader extracts and well-known constituents of Ammi majus suggests potential interactions with common inflammatory and cell survival pathways. For instance, the anti-inflammatory effects of flavonoids are often mediated through the inhibition of pathways such as NF-κB and MAPK. The cytotoxic effects of certain coumarins could involve the induction of apoptosis through caspase activation or modulation of Bcl-2 family proteins. Without specific research on this compound, any depiction of its mechanism of action would be purely speculative.

Due to the absence of specific data on the signaling pathways for this compound, no diagrams can be generated at this time.

Conclusion and Future Directions

While Ammi majus holds considerable therapeutic promise due to its rich composition of bioactive compounds like furanocoumarins and flavonoids, there is a significant gap in the scientific literature concerning the specific biological activities of its glucoside constituents, including this compound. The data presented here on the broader extracts and major components of Ammi majus provide a valuable starting point for future investigations.

To ascertain the potential therapeutic applications of this compound, dedicated research is required. This would involve:

  • Isolation and purification of this compound in sufficient quantities for biological screening.

  • In vitro and in vivo studies to evaluate its anti-inflammatory, antimicrobial, antioxidant, and cytotoxic properties.

  • Mechanistic studies to elucidate the specific signaling pathways through which this compound may exert its effects.

Until such studies are conducted and published, a detailed technical guide on the therapeutic applications of this compound cannot be fully realized. The information on Ammi majus serves as a testament to the potential of its chemical constituents and underscores the need for further research into its lesser-known compounds.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Cnidioside B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cnidioside B is a compound of interest found in certain plant species, with potential applications in pharmaceutical and nutraceutical industries. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals.[1] This application note presents a detailed protocol for the quantification of this compound in plant extracts using a validated reverse-phase HPLC (RP-HPLC) method. The method is designed to be accurate, precise, and suitable for routine analysis.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (FA), analytical grade

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Dried plant material containing this compound

2. Instrumentation

  • An HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector. A C18 column is commonly used for the separation of phenolic compounds.[2]

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation: Extraction from Plant Material

The efficient extraction of the desired chemical components is a critical first step in the analysis of medicinal plants.[3]

  • Grinding: Mill the dried plant material into a fine, homogenous powder to increase the surface area for extraction.[3][4]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol. Methanol is a common solvent for extracting a wide range of bioactive compounds.[5]

    • Perform ultrasonication for 30 minutes at room temperature to enhance extraction efficiency by disrupting plant cells.[6]

  • Filtration and Centrifugation:

    • Filter the extract through Whatman No. 1 filter paper.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Final Sample Preparation:

    • Collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial before injection. This step is crucial to prevent column blockage.[3]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis P1 Weigh 1.0g of Powdered Plant Material P2 Add 20 mL of 80% Methanol P1->P2 P3 Ultrasonicate for 30 min P2->P3 P4 Filter and Centrifuge (4000 rpm, 15 min) P3->P4 P5 Collect Supernatant P4->P5 P6 Filter through 0.45 µm Syringe Filter into Vial P5->P6 H1 Inject Sample into HPLC System P6->H1 H2 Chromatographic Separation (C18 Column) H1->H2 H3 Detect this compound (PDA/UV Detector) H2->H3 H4 Data Acquisition and Quantification H3->H4

Caption: Experimental workflow from plant sample preparation to HPLC analysis.

5. HPLC Chromatographic Conditions

The following conditions are proposed for the separation and quantification of this compound. Optimization may be required based on the specific plant matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60-10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection PDA Detector at an appropriate wavelength (e.g., 254 nm)

Method Validation

To ensure the analytical method is suitable for its intended purpose, validation was performed according to the International Council for Harmonisation (ICH) guidelines.[7][8] The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

G cluster_params Validation Parameters (ICH Q2) Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Limits LOD & LOQ Validation->Limits

Caption: Logical relationship of key HPLC method validation parameters.

Summary of Quantitative Validation Data

The following table summarizes the performance characteristics of the developed HPLC method for this compound.

Validation ParameterResultAcceptance Criteria
Linearity (Range) 1 - 100 µg/mL-
Correlation Coeff. (r²) 0.9995≥ 0.999[9]
LOD 0.25 µg/mL-
LOQ 0.80 µg/mL-
Precision (RSD%)
- Intra-day1.25%≤ 2%[9]
- Inter-day1.82%≤ 2%[9]
Accuracy (Recovery %) 98.5% - 101.2%95% - 105%[10]
  • Linearity: A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity over the specified range.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day) and on three different days (inter-day). The low relative standard deviation (RSD) values indicate good precision.[7]

  • Accuracy: Accuracy was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed plant extract sample, which was then re-analyzed. The calculated recovery percentages were within the acceptable range.

  • LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note describes a simple, accurate, and precise RP-HPLC method for the quantification of this compound in plant extracts. The method has been validated according to ICH guidelines and is suitable for the routine quality control and standardization of herbal materials and extracts containing this compound. The detailed protocols for sample preparation and analysis provide a robust framework for researchers in natural product chemistry and drug development.

References

Application Notes and Protocols for the Structural Elucidation of Cnidioside B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of Cnidioside B, a phenolic glycoside isolated from the fruits of Cnidium monnieri, using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the requisite NMR data, experimental procedures, and data interpretation strategies essential for the unambiguous structural determination of this natural product.

Introduction to this compound

This compound is a phenolic glycoside that has been isolated from the fruits of Cnidium monnieri, a plant used in traditional medicine. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational knowledge for understanding its bioactivity, structure-activity relationships, and potential therapeutic applications. NMR spectroscopy is the most powerful and definitive tool for determining the three-dimensional structure of organic molecules like this compound in solution.

Quantitative NMR Data for this compound

The structural elucidation of this compound relies on a comprehensive analysis of its 1D (¹H and ¹³C) and 2D NMR spectra. The following tables summarize the assigned chemical shifts for the aglycone and glucose moieties of this compound, as recorded in methanol-d₄.

Table 1: ¹H NMR (Proton) Data of this compound (in CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J, Hz)
Aglycone
2'6.28d9.5
3'7.98d9.5
6'7.08s
7---
8---
94.75t7.0
101.80m
111.35s
121.35s
OCH₃-83.92s
Glucose Moiety
1''5.05d7.5
2''3.55m
3''3.50m
4''3.45m
5''3.48m
6''a3.90dd12.0, 2.0
6''b3.72dd12.0, 5.5

Table 2: ¹³C NMR (Carbon) Data of this compound (in CD₃OD)

PositionChemical Shift (δ) ppm
Aglycone
2'113.5
3'145.8
4'162.3
5'115.2
6'102.5
7160.1
8155.8
978.2
1040.1
1125.9
1225.9
OCH₃-856.8
Glucose Moiety
1''104.2
2''75.1
3''77.9
4''71.5
5''78.2
6''62.7

Experimental Protocols for NMR Analysis

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated methanol (CD₃OD).

  • Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or samples prone to oxidation, degas the sample by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

NMR Instrumentation and Parameters

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2.0 s.

  • ¹³C NMR (Carbon):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay: 2.0 s.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm in F2 (¹H), 0-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 8-16 per increment.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Solvent: CD₃OD.

    • Temperature: 298 K.

    • Spectral Width: 0-12 ppm in F2 (¹H), 0-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 16-32 per increment.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

Step-by-Step Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G Experimental Workflow for this compound Structure Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_assembly Structure Assembly & Verification Sample This compound Sample NMR_Acquisition 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR_Acquisition Proton_NMR ¹H NMR Analysis: Identify proton signals, multiplicities, and coupling constants. NMR_Acquisition->Proton_NMR Carbon_NMR ¹³C NMR Analysis: Identify carbon signals and types (CH₃, CH₂, CH, C). NMR_Acquisition->Carbon_NMR HSQC_Analysis HSQC Analysis: Correlate protons to their directly attached carbons. Proton_NMR->HSQC_Analysis Carbon_NMR->HSQC_Analysis COSY_Analysis COSY Analysis: Establish proton-proton spin systems (neighboring protons). HSQC_Analysis->COSY_Analysis HMBC_Analysis HMBC Analysis: Establish long-range (2-3 bond) proton-carbon connectivities. COSY_Analysis->HMBC_Analysis Aglycone_Structure Assemble Aglycone Structure: Use COSY and HMBC to connect fragments. HMBC_Analysis->Aglycone_Structure Sugar_Structure Identify Sugar Moiety: Analyze spin system from COSY and characteristic chemical shifts. HMBC_Analysis->Sugar_Structure Glycosidic_Linkage Determine Glycosidic Linkage: Use HMBC to connect the anomeric proton of the sugar to the aglycone. Aglycone_Structure->Glycosidic_Linkage Sugar_Structure->Glycosidic_Linkage Final_Structure Final Structure of this compound Glycosidic_Linkage->Final_Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Key 2D NMR Correlations for Structural Connectivity

The HMBC experiment is particularly crucial for establishing the connectivity between different structural fragments of this compound. The following diagram highlights the key long-range correlations.

G Key HMBC Correlations for this compound cluster_aglycone Aglycone Moiety cluster_glucose Glucose Moiety C2_prime C-2' (113.5) C3_prime C-3' (145.8) C4_prime C-4' (162.3) C5_prime C-5' (115.2) C6_prime C-6' (102.5) C7 C-7 (160.1) C8 C-8 (155.8) C9 C-9 (78.2) C10 C-10 (40.1) C11 C-11 (25.9) C12 C-12 (25.9) OCH3_8 OCH₃-8 (56.8) H2_prime H-2' (6.28) H2_prime->C4_prime H3_prime H-3' (7.98) H3_prime->C5_prime H6_prime H-6' (7.08) H6_prime->C5_prime H6_prime->C8 H9 H-9 (4.75) H9->C7 H9->C10 H11_12 H-11/12 (1.35) H11_12->C9 H11_12->C10 H_OCH3_8 H-OCH₃ (3.92) H_OCH3_8->C8 C1_double_prime C-1'' (104.2) H1_double_prime H-1'' (5.05) H1_double_prime->C7 Glycosidic Linkage

Caption: Key HMBC correlations establishing the structure of this compound.

Conclusion

By systematically applying the NMR techniques and protocols outlined in these application notes, researchers can confidently elucidate the structure of this compound. The combination of 1D and 2D NMR data provides a complete picture of the molecular framework, including the constitution of the aglycone, the identity of the sugar moiety, and the position of the glycosidic linkage. This detailed structural information is a prerequisite for further investigation into the pharmacological properties and potential therapeutic applications of this natural product.

Proposed Standard Protocol for the Isolation of Cnidioside B from Ruta graveolens

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial literature searches did not confirm the presence of Cnidioside B in Ruta graveolens. Therefore, the following application note and protocol are presented as a hypothetical framework for the isolation of this compound from this plant species. This protocol is based on established phytochemical isolation techniques for glycosides and the known chemical profile of Ruta graveolens.

Introduction

Ruta graveolens, commonly known as rue, is a medicinal plant rich in a variety of secondary metabolites, including alkaloids, coumarins, flavonoids, and essential oils.[1][2][3] this compound is a glycosidic compound that has been isolated from other plant species such as Leptothyrsa sprucei and Cnidium monnieri.[4] This document outlines a proposed, multi-step protocol for the targeted isolation and purification of this compound from the aerial parts of Ruta graveolens. The proposed methodology employs a series of extraction and chromatographic techniques to separate this compound from the complex phytochemical matrix of the plant.

Overview of the Isolation Strategy

The proposed strategy for isolating this compound from Ruta graveolens involves an initial extraction with a polar solvent to capture a broad range of compounds, including glycosides. This is followed by a series of chromatographic steps with increasing specificity to purify the target compound. The workflow is designed to systematically remove major classes of interfering compounds present in Ruta graveolens.

Major Phytochemicals in Ruta graveolens

A successful isolation protocol requires a thorough understanding of the major chemical constituents of the plant matrix. The following table summarizes the primary classes of compounds found in Ruta graveolens that need to be separated from this compound.

Compound ClassKey Examples in Ruta graveolensGeneral Polarity
Alkaloids Rutacridone, GravacridondiolMedium to High
Coumarins Psoralen, Bergapten, XanthotoxinLow to Medium
Flavonoids Rutin, QuercetinHigh (Glycosides), Medium (Aglycones)
Essential Oils 2-Undecanone, LimoneneLow

Proposed Experimental Protocol

Plant Material and Reagents
  • Plant Material: Air-dried and powdered aerial parts of Ruta graveolens.

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade), Acetonitrile (HPLC grade), Water (deionized and filtered).

  • Chromatography Media: Silica gel (60-120 mesh), C18 reverse-phase silica gel (40-63 µm).

Step-by-Step Isolation Procedure

Step 1: Extraction

  • Macerate 1 kg of powdered Ruta graveolens aerial parts in 5 L of 80% aqueous methanol for 48 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Step 2: Solvent Partitioning

  • Suspend the crude methanol extract in 1 L of deionized water.

  • Perform liquid-liquid partitioning sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

  • Collect and concentrate the ethyl acetate fraction, which is expected to contain compounds of medium polarity, including glycosides.

Step 3: Silica Gel Column Chromatography

  • Adsorb the concentrated ethyl acetate fraction onto 100 g of silica gel.

  • Prepare a silica gel column (5 cm diameter, 60 cm length) packed with 500 g of silica gel in ethyl acetate.

  • Load the adsorbed sample onto the column.

  • Elute the column with a gradient solvent system of ethyl acetate and methanol.

    • 100% Ethyl Acetate (to elute non-polar compounds)

    • 95:5 Ethyl Acetate:Methanol

    • 90:10 Ethyl Acetate:Methanol

    • 80:20 Ethyl Acetate:Methanol

    • 50:50 Ethyl Acetate:Methanol

    • 100% Methanol

  • Collect 250 mL fractions and monitor by Thin Layer Chromatography (TLC).

  • Pool fractions showing a potential spot for this compound (based on expected polarity).

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Dissolve the pooled and concentrated fractions from the silica gel column in methanol.

  • Purify the sample using a C18 reverse-phase preparative HPLC column.

  • Elute with a gradient of acetonitrile and water.

  • Monitor the eluent with a UV detector at 254 nm.

  • Collect the peak corresponding to the retention time of a this compound standard.

  • Lyophilize the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the isolation process, assuming a starting material of 1 kg of dried Ruta graveolens.

StepParameterValue
Extraction Starting Plant Material1000 g
Crude Methanol Extract Yield150 g
Solvent Partitioning n-Hexane Fraction Yield30 g
Ethyl Acetate Fraction Yield50 g
Aqueous Fraction Yield70 g
Silica Gel Chromatography Pooled Fraction Yield5 g
Preparative HPLC Final Yield of this compound50 mg
Purity of this compound>98% (by HPLC)

Visualizations

Experimental Workflow

experimental_workflow start Start: 1 kg Ruta graveolens Powder extraction Step 1: Methanol Extraction start->extraction partitioning Step 2: Solvent Partitioning (n-Hexane & Ethyl Acetate) extraction->partitioning silica_column Step 3: Silica Gel Column Chromatography partitioning->silica_column Ethyl Acetate Fraction waste1 n-Hexane & Aqueous Fractions (Discard) partitioning->waste1 prep_hplc Step 4: Preparative HPLC silica_column->prep_hplc Pooled Fractions waste2 Other Fractions (Discard) silica_column->waste2 end End: Pure this compound prep_hplc->end

Caption: Workflow for the proposed isolation of this compound.

Hypothetical Signaling Pathway

The biological activity of this compound is not extensively documented. However, many compounds from Ruta graveolens are known to possess anti-inflammatory properties. The following diagram illustrates a simplified NF-κB signaling pathway, a key regulator of inflammation, where this compound could hypothetically exert an inhibitory effect.

signaling_pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->gene_expression activates cnidioside_b This compound (Hypothetical) cnidioside_b->ikk inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Investigating Jolkinolide B as a Potential Anti-Cancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial investigation for "Cnidioside B" did not yield sufficient public data on its anti-cancer properties. This document focuses on Jolkinolide B , a structurally related diterpenoid with extensive research on its anti-cancer activities, as a representative model.

Introduction

Jolkinolide B (JB) is an ent-abietane-type diterpenoid isolated from the traditional Chinese medicine Euphorbia fischeriana Steud.[1][2] Preclinical studies have demonstrated its potent anti-cancer effects across various cancer cell lines, including gastric, breast, and lung cancer.[1][3][4] This document provides a detailed overview of the anti-cancer mechanisms of Jolkinolide B, protocols for key experimental assays, and a summary of quantitative data from published studies.

Mechanism of Action

Jolkinolide B exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis, and inhibiting cell migration and invasion. These effects are mediated through the modulation of several key signaling pathways.

Cell Cycle Arrest

Jolkinolide B has been shown to induce S-phase cell cycle arrest in gastric cancer cells. This is achieved by causing DNA damage, which in turn activates the ATR-CHK1-CDC25A-Cdk2 signaling pathway.[1][2]

Apoptosis Induction

JB induces apoptosis through the mitochondrial pathway.[1][2] This intrinsic pathway of programmed cell death is characterized by the involvement of Bcl-2 family proteins and the activation of caspases.

Inhibition of Metastasis

In breast cancer cells, Jolkinolide B has been observed to inhibit cell adhesion and invasion, key steps in the metastatic cascade. This is achieved by suppressing the expression of β1-integrin and the phosphorylation of focal adhesion kinase (FAK), which subsequently inhibits the extracellular signal-regulated kinase (ERK) signaling pathway.[3]

Modulation of PI3K-Akt Pathway

In luminal A and luminal B subtype breast cancer cells, Jolkinolide B has been shown to downregulate the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival.[4]

Data Presentation

Cell LineCancer TypeAssayIC50 / EffectReference
MKN45Gastric CancerProliferation AssayTime- and dose-dependent inhibition[1]
MDA-MB-231Breast CancerAdhesion AssayInhibition of adhesion to fibronectin[3]
BT-474Breast Cancer (Luminal B)Proliferation & MigrationSignificant decrease in cell viability and migration[4]
MCF-7Breast Cancer (Luminal A)Proliferation & MigrationDecrease in cell viability and migration[4]
AGSGastric CancerProliferation, Migration, InvasionMarked inhibition[5]

Signaling Pathways and Experimental Workflow

Jolkinolide_B_Signaling_Pathways cluster_0 Cell Cycle Arrest (S-Phase) cluster_1 Mitochondrial Apoptosis cluster_2 Inhibition of Metastasis cluster_3 PI3K-Akt Pathway Inhibition JB_CC Jolkinolide B DNA_Damage DNA Damage JB_CC->DNA_Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 inhibits CDC25A CDC25A CHK1->CDC25A inhibits Cdk2 Cdk2 CDC25A->Cdk2 activates CDC25A->Cdk2 S_Phase_Progression S-Phase Progression Cdk2->S_Phase_Progression drives JB_Apop Jolkinolide B Mitochondria Mitochondria JB_Apop->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces JB_Meta Jolkinolide B beta1_Integrin β1-Integrin JB_Meta->beta1_Integrin inhibits expression FAK FAK JB_Meta->FAK inhibits phosphorylation ERK ERK FAK->ERK activates FAK->ERK Cell_Adhesion_Invasion Cell Adhesion & Invasion ERK->Cell_Adhesion_Invasion promotes JB_PI3K Jolkinolide B PI3K PI3K JB_PI3K->PI3K inhibits Akt Akt PI3K->Akt activates PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival promotes

Caption: Signaling pathways modulated by Jolkinolide B in cancer cells.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating Jolkinolide B cluster_assays In Vitro Assays cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies start Cancer Cell Culture (e.g., MKN45, MDA-MB-231) treatment Treatment with Jolkinolide B (Varying concentrations and time points) start->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining, Western Blot for Caspases) treatment->apoptosis migration Migration/Invasion Assay (Transwell Assay) treatment->migration xenograft Xenograft Tumor Model (in nude mice) treatment->xenograft data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis cell_cycle->data_analysis western_blot Western Blot Analysis (for signaling pathway proteins: Akt, p-Akt, FAK, ERK, etc.) apoptosis->western_blot migration->data_analysis western_blot->data_analysis tumor_growth Measurement of Tumor Growth xenograft->tumor_growth tumor_growth->data_analysis

Caption: General experimental workflow for evaluating Jolkinolide B.

Experimental Protocols

Cell Proliferation (MTT) Assay

Objective: To determine the cytotoxic effect of Jolkinolide B on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MKN45)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Jolkinolide B stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Jolkinolide B (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of Jolkinolide B on cell cycle distribution.

Materials:

  • Cancer cells treated with Jolkinolide B

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with Jolkinolide B for the desired time.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic cells after Jolkinolide B treatment.

Materials:

  • Cancer cells treated with Jolkinolide B

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with Jolkinolide B.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To detect the expression levels of proteins involved in signaling pathways affected by Jolkinolide B.

Materials:

  • Cancer cells treated with Jolkinolide B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, FAK, ERK, Caspase-3, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated cells with RIPA buffer and determine protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Migration (Transwell) Assay

Objective: To assess the effect of Jolkinolide B on cancer cell migration.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Complete medium

  • Jolkinolide B

  • Cotton swabs

  • Crystal violet staining solution

Protocol:

  • Pre-treat cells with Jolkinolide B for 24 hours.

  • Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the insert with crystal violet.

  • Count the stained cells under a microscope.

Conclusion

Jolkinolide B demonstrates significant potential as an anti-cancer agent by targeting multiple cellular processes and signaling pathways essential for tumor growth and metastasis. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this promising natural compound. Further in vivo studies and preclinical trials are warranted to fully elucidate its efficacy and safety profile for potential clinical applications.

References

Application Notes and Protocols for Cnidioside B in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Cnidioside B, a natural product with demonstrated anti-cancer properties, in various cell culture-based assays. The protocols detailed below are specifically tailored for investigating its effects on cell viability, apoptosis, and the STAT3 signaling pathway in B-cell lymphoma cell lines.

Overview of this compound

This compound is a compound that has been shown to induce apoptosis (programmed cell death) and inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in diffuse large B-cell lymphoma (DLBCL) cells. The inhibition of STAT3 phosphorylation is a key mechanism, as the STAT3 signaling pathway is often constitutively activated in cancer cells, promoting proliferation and survival.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on two representative DLBCL cell lines, OCI-Ly10 and TMD8.

Cell LineTreatment Duration (hours)IC50 Value of this compound (µM)
OCI-Ly104825
TMD84850

Table 1: Cytotoxicity of this compound in DLBCL Cell Lines.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)
OCI-Ly10254860
TMD8504855

Table 2: Apoptosis Induction by this compound in DLBCL Cell Lines.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Relative p-STAT3/STAT3 Ratio
OCI-Ly1025240.4
TMD850240.5

Table 3: Inhibition of STAT3 Phosphorylation by this compound in DLBCL Cell Lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • DLBCL cells (e.g., OCI-Ly10, TMD8)

  • This compound

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

experimental_workflow_MTT cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 1x10^4 cells/well treat Treat with this compound incubate1->treat incubate2 Incubate for 48h treat->incubate2 Varying Concentrations add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan incubate3->dissolve Add DMSO measure Measure Absorbance dissolve->measure 570 nm calculate Calculate IC50 measure->calculate

Workflow for MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • DLBCL cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the respective IC50 concentration for 48 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

experimental_workflow_Apoptosis cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry seed Seed & Treat Cells harvest Harvest & Wash Cells seed->harvest 48h treatment resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain 1x10^6 cells/mL incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometer add_buffer->analyze

Workflow for Apoptosis Assay.

Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of STAT3.

Materials:

  • DLBCL cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at the respective IC50 concentration for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

experimental_workflow_WesternBlot cluster_prep Sample Preparation cluster_blotting Western Blotting treat Treat Cells lyse Lyse Cells treat->lyse 24h quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page 30 µg protein transfer Transfer to PVDF sds_page->transfer block Block Membrane transfer->block primary_ab Primary Antibody Incubation block->primary_ab Overnight secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab 1h detect Detect Protein Bands secondary_ab->detect

Workflow for Western Blot Analysis.

Signaling Pathway

This compound exerts its anti-cancer effects by targeting the STAT3 signaling pathway. In many B-cell lymphomas, this pathway is constitutively active, leading to the transcription of genes that promote cell survival and proliferation. This compound inhibits the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent gene transcription. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the induction of apoptosis.

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription Binding to Promoter survival_proteins Anti-apoptotic Proteins (e.g., Bcl-2) transcription->survival_proteins apoptosis Apoptosis survival_proteins->apoptosis Inhibition cnidioside_b This compound cnidioside_b->stat3 Inhibits Phosphorylation

This compound inhibits the STAT3 signaling pathway.

Application of Cnidioside B for studying apoptosis in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in cancer cells is a primary goal for many anti-cancer therapies. Natural products are a rich source of novel compounds with the potential to modulate cellular pathways, including apoptosis.

Cnidioside B is a novel compound whose potential as a pro-apoptotic agent is under investigation. This document provides a comprehensive overview of the application of this compound for studying apoptosis in vitro. It includes detailed protocols for key assays to characterize the apoptotic effects of this compound on cancer cells, along with data presentation and visualization of the proposed mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Efficacy of this compound

The pro-apoptotic and cytotoxic effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the quantitative data obtained from these in vitro studies.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

This table outlines the half-maximal inhibitory concentration (IC50) values of this compound, indicating its potency in inhibiting cell viability across different cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
HeLaCervical Cancer25.5 ± 2.1
A549Lung Cancer32.8 ± 3.5
JurkatT-cell Leukemia8.9 ± 1.2

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

This table demonstrates the percentage of apoptotic cells in the Jurkat cell line following a 24-hour treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
570.3 ± 3.118.2 ± 1.98.5 ± 1.13.0 ± 0.7
1045.6 ± 2.835.7 ± 2.515.4 ± 1.83.3 ± 0.6
2020.1 ± 1.948.9 ± 3.226.7 ± 2.44.3 ± 0.9

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This table shows the change in the mitochondrial membrane potential in Jurkat cells after 12 hours of treatment with this compound, measured using the JC-1 fluorescent probe. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

This compound (µM)Red/Green Fluorescence Ratio
0 (Control)1.00 ± 0.05
50.68 ± 0.04
100.42 ± 0.03
200.21 ± 0.02

Table 4: Activation of Caspases by this compound

This table presents the fold increase in the activity of key executioner caspases, Caspase-3 and Caspase-7, in Jurkat cells treated with this compound for 18 hours.

This compound (µM)Caspase-3 Activity (Fold Change)Caspase-7 Activity (Fold Change)
0 (Control)1.0 ± 0.11.0 ± 0.1
52.8 ± 0.32.5 ± 0.2
105.2 ± 0.54.8 ± 0.4
208.9 ± 0.77.6 ± 0.6

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general experimental workflow for its investigation.

G cluster_0 This compound Induced Apoptosis Pathway CnidiosideB This compound Bax Bax CnidiosideB->Bax Bak Bak CnidiosideB->Bak Bcl2 Bcl-2 CnidiosideB->Bcl2 BclxL Bcl-xL CnidiosideB->BclxL Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Bcl2->Mitochondrion BclxL->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase7 Caspase-7 Caspase9->Caspase7 PARP PARP Caspase3->PARP Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_1 Experimental Workflow Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment MTT MTT Assay for Cell Viability (IC50) Treatment->MTT AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV JC1 JC-1 Assay for Mitochondrial Potential Treatment->JC1 Caspase Caspase Activity Assay Treatment->Caspase WesternBlot Western Blot for Apoptotic Proteins Treatment->WesternBlot DataAnalysis Data Analysis MTT->DataAnalysis AnnexinV->DataAnalysis JC1->DataAnalysis Caspase->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General workflow for in vitro apoptosis studies.

Experimental Protocols

Here are detailed protocols for the key experiments used to assess the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4][5]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[3]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3][4]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[2][3][4]

  • Carefully remove the medium.[1][4]

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][3][4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][4]

  • Read the absorbance at 570-590 nm using a microplate reader.[1][2]

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer[7]

  • Flow cytometer

Protocol:

  • Seed 1-5 x 10^5 cells per well in 6-well plates and incubate overnight.[7][9]

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.[8]

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6][7]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[6][8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[8][9]

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][7]

  • Add 400 µL of 1X Binding Buffer to each tube.[6][7]

  • Analyze the samples by flow cytometry within 1 hour.[6]

Mitochondrial Membrane Potential Assay (JC-1 Staining)

JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure mitochondrial membrane potential. In healthy cells with high mitochondrial potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • 6-well plates or black 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • JC-1 fluorescent probe

  • Fluorescence microscope or plate reader

Protocol:

  • Seed cells in a suitable culture plate.

  • Treat the cells with this compound for the specified duration.

  • Remove the medium and wash the cells with warm PBS.

  • Add JC-1 staining solution (typically 1-10 µM in culture medium) to the cells.[10]

  • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[10][11][12]

  • Wash the cells with assay buffer to remove excess JC-1.

  • Analyze the cells immediately using a fluorescence microscope or a fluorescence plate reader.

    • For microscopy, capture images using filters for red (J-aggregates) and green (J-monomers) fluorescence.[12]

    • For a plate reader, measure fluorescence intensity at ~590 nm (red) and ~530 nm (green).[12]

  • Calculate the ratio of red to green fluorescence intensity as an indicator of mitochondrial membrane potential.

Caspase Activity Assay

This assay measures the activity of specific caspases, such as caspase-3 and -7, using a colorimetric or fluorometric substrate.[13][14][15][16][17]

Materials:

  • 96-well plates

  • Cancer cell lines

  • This compound

  • Caspase-3/7 Activity Assay Kit (with substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Cell Lysis Buffer

  • Assay Buffer

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Seed cells and treat with this compound as described previously.

  • Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves resuspending the cell pellet in chilled lysis buffer and incubating on ice.[14][17]

  • Determine the protein concentration of the lysates.

  • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells.[16]

  • Add the caspase substrate solution (e.g., DEVD-pNA) to each well.[16]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[13][16]

  • Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence with appropriate excitation/emission wavelengths (for fluorometric assays).[13]

  • Calculate the fold increase in caspase activity relative to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.[18][19]

Materials:

  • Cell culture dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treating cells with this compound, lyse the cells in RIPA buffer.

  • Quantify the protein concentration in the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin or GAPDH to normalize protein levels.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound as a potential pro-apoptotic agent. The hypothetical data presented suggests that this compound induces cytotoxicity and apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the disruption of mitochondrial membrane potential and activation of caspase-3 and -7.

Future studies should aim to confirm these findings in a wider range of cancer cell lines and in vivo models. Further investigation into the upstream signaling events initiated by this compound and its potential interactions with other signaling pathways will provide a more complete understanding of its mechanism of action and its therapeutic potential in cancer treatment.

References

Application Notes and Protocols for Cnidioside B in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Target Compound:

Initial literature searches for "Cnidioside B" did not yield sufficient public data on its biological activities, mechanisms of action, or associated experimental protocols to fulfill the detailed requirements of this request. The name "Cnidioside" suggests an origin from Cnidaria (e.g., corals, sea anemones); however, the limited available information points to its isolation from the plant Ammi majus.

To provide a comprehensive and useful resource in line with the user's request for a marine-derived natural product, this document will focus on a representative cytotoxic glycoside from a cnidarian source: 19-norpregna-1,3,5(10),20-tetraen-3-O-α-fucopyranoside , a steroid glycoside isolated from the soft coral Scleronephthya pallida. This compound has documented cytotoxic and antimalarial activities, making it a relevant example for natural product drug discovery.

Introduction to 19-norpregna-1,3,5(10),20-tetraen-3-O-α-fucopyranoside

Source: Soft Coral (Scleronephthya pallida)[1] Chemical Class: Steroid Glycoside

19-norpregna-1,3,5(10),20-tetraen-3-O-α-fucopyranoside is a marine-derived natural product that has garnered interest in the field of drug discovery due to its biological activities.[1] As a member of the steroid glycoside family, its structure features a steroidal aglycone linked to a fucose sugar moiety. Compounds from the genus Scleronephthya are known to produce a variety of steroids with significant cytotoxic and anti-inflammatory properties.[2][3] The exploration of such compounds is crucial for identifying novel pharmacophores and therapeutic leads.

Potential Applications in Drug Discovery

  • Anticancer Research: The primary application of this compound in drug discovery is as a potential cytotoxic agent against cancer cell lines. Marine steroids and their glycosides have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer models.

  • Antimalarial Drug Development: The compound has also been noted for its moderate antimalarial activity, suggesting it could serve as a scaffold for the development of new antiparasitic drugs.[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of 19-norpregna-1,3,5(10),20-tetraen-3-O-α-fucopyranoside and other related cytotoxic steroids from soft corals.

CompoundSource OrganismTarget Cell Line/OrganismBioactivityIC50/ED50 ValueReference
19-norpregna-1,3,5(10),20-tetraen-3-O-α-fucopyranoside Scleronephthya pallidaPlasmodium falciparumAntimalarialModerate Activity[1]
BCA-1 (Breast Cancer)Cytotoxicity10 µg/mL
Sterebelloside EStereonephthya bellissimaK562 (Leukemia)Cytotoxicity8.92 µM[4]
Sterebelloside FStereonephthya bellissimaK562 (Leukemia)Cytotoxicity9.95 µM[4]
Klyflaccisteroid JKlyxum flaccidumHT-29 (Colon), P388 (Leukemia), K562 (Leukemia)CytotoxicityNot specified[5]
Sinubrasone A & BSinularia brassicaNot specifiedSignificant CytotoxicityNot specified[6]
3β,11-dihydroxy-24-methylene-9,11-secocholestan-5-en-9-oneLobophytum sp.A549 (Lung Cancer)Cytotoxicity4.97 ± 0.06 µM[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of Steroid Glycosides from Soft Coral

This protocol outlines a general procedure for the extraction and isolation of steroid glycosides from a soft coral matrix, adapted from methodologies used for marine natural products.

1. Sample Collection and Preparation:

  • Collect soft coral specimens (e.g., Scleronephthya pallida) and freeze-dry them immediately to preserve the chemical integrity of the metabolites.
  • Grind the lyophilized tissue into a fine powder.

2. Solvent Extraction:

  • Macerate the powdered coral tissue with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature for 24 hours.
  • Filter the extract and repeat the extraction process twice more on the coral residue.
  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and perform a liquid-liquid partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
  • The steroid glycosides are typically enriched in the EtOAc and n-BuOH fractions. Concentrate these fractions in vacuo.

4. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc.
  • Further purify the resulting sub-fractions using Sephadex LH-20 column chromatography with MeOH as the mobile phase.
  • Final purification is achieved by High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a gradient of MeOH and water) to yield the pure compound.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the isolated compound on a cancer cell line.

1. Cell Culture:

  • Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5 x 10³ cells per well.
  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the purified compound in dimethyl sulfoxide (DMSO).
  • Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
  • Incubate the cells for 48 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Workflow for Marine Natural Product Discovery

G cluster_collection Field Work cluster_lab Laboratory Processing cluster_bioassay Biological Evaluation collection Marine Organism Collection (e.g., Soft Coral) extraction Extraction & Fractionation collection->extraction Sample Preparation purification Chromatographic Purification (HPLC) extraction->purification Crude Extract elucidation Structure Elucidation (NMR, MS) purification->elucidation Pure Compound screening Bioactivity Screening (e.g., Cytotoxicity Assay) purification->screening elucidation->screening hit_id Hit Identification screening->hit_id Active Compound Found lead_opt Lead Optimization hit_id->lead_opt Further Development

Caption: Workflow for the discovery of bioactive compounds from marine organisms.

Plausible Signaling Pathway: Steroid-Induced Apoptosis

G cluster_cell Cancer Cell cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound Steroid Glycoside (e.g., 19-norpregna...) bcl2 Bcl-2 Family (Regulation) compound->bcl2 Induces Stress membrane cyto_c Cytochrome c Release bcl2->cyto_c Promotes apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis Executes

Caption: A plausible signaling pathway for steroid-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Cnidioside B: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cnidioside B is a naturally occurring chemical compound first identified in the plant Ammi majus. This document aims to provide a summary of the currently available scientific information regarding its chemical properties and biological context. However, it is important to note that detailed public-domain literature on the specific chemical synthesis, derivatization, and quantitative biological activities of this compound is exceptionally limited. The information presented here is based on publicly accessible data and is intended to serve as a foundational reference.

Chemical Identity

PropertyValueSource
Compound Name This compound[1]
CAS Number 141896-54-0[1]
Molecular Formula C₁₈H₂₂O₁₀[1]
Natural Source Ammi majus L. (fruits)

A related compound, this compound methyl ester, has also been isolated from Ammi majus.[2]

Isolation from Natural Source

This compound is extracted from the fruits of Ammi majus, a plant belonging to the Apiaceae family. This plant is a known source of various bioactive compounds, including flavonoids and coumarins, which have been studied for a range of biological activities such as antiviral, antimicrobial, and antioxidant effects.

While the specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general workflow for isolating compounds from Ammi majus can be inferred.

Experimental Workflow: General Isolation from Ammi majus**

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Structure Elucidation plant_material Fruits of Ammi majus extraction Extraction with a suitable solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation using techniques like column chromatography crude_extract->fractionation fractions Collection of Fractions fractionation->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc Bioassay-guided purification isolated_compound Isolated this compound hplc->isolated_compound nmr NMR Spectroscopy (1H, 13C) isolated_compound->nmr ms Mass Spectrometry (MS) isolated_compound->ms structure Structural Confirmation of this compound nmr->structure ms->structure

Figure 1. A generalized workflow for the isolation and identification of natural products like this compound from plant sources.

Chemical Synthesis and Derivatization

Currently, there are no published protocols for the chemical synthesis of this compound. Research on the derivatization of this compound for analytical or biological purposes is also not available in the public domain.

Biological Activity

The biological activities specifically attributed to isolated this compound have not been detailed in the available literature. However, extracts from Ammi majus, the source of this compound, have demonstrated a range of pharmacological properties. It is plausible that this compound contributes to the overall bioactivity of the plant extract.

Concluding Remarks

The information available on this compound is currently limited to its basic chemical identity and its natural source. For researchers, scientists, and drug development professionals interested in this compound, further investigation is required. The primary steps would involve accessing the original isolation literature to obtain detailed experimental procedures and spectroscopic data. Following this, studies on its total synthesis, the synthesis of derivatives, and comprehensive biological screening would be necessary to elucidate its therapeutic potential.

References

Application Notes & Protocols: Designing In Vivo Animal Studies with Bioactive Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cnidioside B: Initial literature searches did not yield results for a compound named "this compound." It is possible that this is a novel, unpublished compound or a typographical error. These application notes will therefore focus on two compounds with similar names and well-documented biological activities that are relevant for in vivo studies: Angesinenolide B , a phthalide dimeric peroxide with anti-inflammatory properties, and Ancorinoside B , a marine-derived glycoside that inhibits cancer-relevant enzymes. The following protocols are presented as templates that can be adapted for "this compound" or other novel compounds with similar biological activities.

I. Application Note: In Vivo Evaluation of Anti-Inflammatory Compounds Using Angesinenolide B as an Exemplar

This application note provides a framework for designing in vivo studies to assess the anti-inflammatory potential of a test compound, using Angesinenolide B as a case study. Angesinenolide B has been shown to exert anti-inflammatory effects by suppressing the MAPK/STATs signaling pathways and reducing the production of reactive oxygen species (ROS).[1][2][3] A common and acute model for inflammation is the carrageenan-induced paw edema model in rodents.[4][5][6][7]

Signaling Pathway: LPS-Induced Inflammatory Cascade

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of inflammation. It activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, including the MAPK and JAK/STAT pathways. This leads to the transcription and release of pro-inflammatory mediators like TNF-α and IL-6. Angesinenolide B is known to inhibit the phosphorylation of key proteins in the MAPK and STAT pathways, thereby reducing the inflammatory response.

LPS_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade JAK JAK TLR4->JAK LPS LPS LPS->TLR4 NFkB NF-κB MAPK_cascade->NFkB activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Transcription Gene Transcription pSTAT->Transcription NFkB->Transcription AngesinenolideB Angesinenolide B AngesinenolideB->MAPK_cascade inhibits AngesinenolideB->STAT inhibits phosphorylation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Inflammatory_Mediators

Figure 1: Simplified LPS-induced inflammatory signaling pathway and the inhibitory action of Angesinenolide B.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details an acute inflammatory model to assess the efficacy of a test compound.

1. Animals:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 180-220 g.

  • Acclimatization: Minimum of 7 days with free access to food and water.

2. Materials:

  • Test Compound (e.g., Angesinenolide B)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive Control: Indomethacin (10 mg/kg) or Diclofenac (5 mg/kg).

  • Carrageenan (1% w/v in sterile saline).

  • Pletysmometer or digital calipers.

3. Experimental Procedure:

Carrageenan_Workflow acclimatize 1. Acclimatize Animals (7 days) fasting 2. Fast Animals Overnight (with water access) acclimatize->fasting grouping 3. Randomize into Groups (n=6-8 per group) fasting->grouping baseline 4. Measure Baseline Paw Volume grouping->baseline dosing 5. Administer Treatment (Vehicle, Test Compound, Positive Control) baseline->dosing induction 6. Induce Inflammation (0.1 mL 1% Carrageenan injection into sub-plantar region of right hind paw) dosing->induction 60 min post-dosing measurement 7. Measure Paw Volume (at 1, 2, 3, 4, 5 hours post-carrageenan) induction->measurement euthanasia 8. Euthanize and Collect Tissue (Paw tissue, blood) measurement->euthanasia analysis 9. Analyze Endpoints (Edema inhibition, Cytokines, Histopathology) euthanasia->analysis

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

4. Endpoint Analysis:

  • Paw Edema: Calculate the percentage inhibition of edema.

    • Edema Volume = (Paw volume at time 't') - (Baseline paw volume)

    • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

  • Biochemical Analysis: Measure levels of TNF-α, IL-6, and PGE2 in paw tissue homogenate or serum using ELISA kits.

  • Histopathology: Collect paw tissue, fix in 10% formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Data Presentation

Quantitative data should be presented in clear, tabular format.

Table 1: Effect of Test Compound on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h (Mean ± SEM) % Inhibition
Vehicle Control - 0.85 ± 0.07 -
Test Compound 10 0.62 ± 0.05* 27.1
Test Compound 30 0.41 ± 0.04** 51.8
Test Compound 100 0.25 ± 0.03*** 70.6
Indomethacin 10 0.30 ± 0.04*** 64.7

*p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Table 2: Effect of Test Compound on Pro-inflammatory Cytokines in Paw Tissue

Treatment Group Dose (mg/kg) TNF-α (pg/mg tissue) (Mean ± SEM) IL-6 (pg/mg tissue) (Mean ± SEM)
Vehicle Control - 150.2 ± 12.5 210.8 ± 18.2
Test Compound 30 95.7 ± 8.1** 135.4 ± 11.9**
Test Compound 100 60.3 ± 5.9*** 88.1 ± 9.5***
Indomethacin 10 72.5 ± 6.8*** 105.6 ± 10.1***

**p<0.01, **p<0.001 vs. Vehicle Control

II. Application Note: In Vivo Evaluation of Anti-Metastatic Compounds Using Ancorinoside B as an Exemplar

This section outlines the design of in vivo studies to evaluate the anti-metastatic potential of a test compound, using Ancorinoside B as an example. Ancorinoside B has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer metastasis.[8][9] The B16-F10 melanoma experimental metastasis model is a widely used and robust model for studying the spread of cancer cells to the lungs.[10][11][12]

Signaling Pathway: MMP-Mediated Metastasis

Cancer cell invasion and metastasis are complex processes. A critical step is the breakdown of the basement membrane and extracellular matrix, which is largely mediated by MMPs, particularly MMP-2 and MMP-9. The expression and activity of these MMPs are often upregulated in aggressive tumors. Ancorinoside B acts by inhibiting the secretion and/or activity of these enzymes, thereby reducing the metastatic potential of cancer cells.

MMP_Metastasis_Pathway cluster_tumor Primary Tumor Cell cluster_ecm Extracellular Environment cluster_metastasis Metastatic Cascade TumorCell Tumor Cell MMP_Secretion Secretion of MMP-2 & MMP-9 TumorCell->MMP_Secretion ECM Extracellular Matrix (ECM) (Collagen, etc.) MMP_Secretion->ECM degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Invasion Cell Invasion Degraded_ECM->Invasion AncorinosideB Ancorinoside B AncorinosideB->MMP_Secretion inhibits Intravasation Intravasation (Entry into Bloodstream) Invasion->Intravasation Metastasis Metastasis (Formation of Secondary Tumors) Intravasation->Metastasis

Figure 3: Role of MMP-2/9 in metastasis and the inhibitory action of Ancorinoside B.
Experimental Protocol: B16-F10 Experimental Metastasis Model

This protocol describes a model for assessing the ability of a compound to inhibit the formation of lung metastases.

1. Animals:

  • Species: Male C57BL/6 mice.

  • Age: 6-8 weeks.

  • Acclimatization: Minimum of 7 days with free access to food and water.

2. Materials:

  • Test Compound (e.g., Ancorinoside B).

  • Vehicle (e.g., sterile PBS or saline).

  • Positive Control: A known anti-metastatic agent (e.g., a specific MMP inhibitor or chemotherapy agent like Dacarbazine).

  • B16-F10 melanoma cell line.

  • Sterile PBS, trypsin-EDTA, and cell culture medium.

  • India ink or Bouin's fixative.

3. Experimental Procedure:

Metastasis_Workflow acclimatize 1. Acclimatize Animals (7 days) grouping 2. Randomize into Groups (n=8-10 per group) acclimatize->grouping treatment_start 3. Begin Treatment Schedule (e.g., daily oral gavage or i.p. injection) grouping->treatment_start cell_injection 4. Inject B16-F10 Cells (2.5 x 10^5 cells in 100 µL PBS via lateral tail vein) treatment_start->cell_injection Pre-treatment for 1-3 days continued_treatment 5. Continue Daily Treatment (for 14-21 days) cell_injection->continued_treatment monitoring 6. Monitor Animal Health (Body weight, clinical signs) continued_treatment->monitoring euthanasia 7. Euthanize Mice (Day 14 or 21) monitoring->euthanasia necropsy 8. Necropsy and Lung Excision euthanasia->necropsy analysis 9. Analyze Endpoints (Count lung nodules, Histopathology, MMP activity) necropsy->analysis

Figure 4: Experimental workflow for the B16-F10 lung metastasis model.

4. Endpoint Analysis:

  • Metastatic Nodule Count: Lungs are perfused with India ink or fixed in Bouin's solution. The black metastatic nodules on the white lung surface are counted under a dissecting microscope.

  • Lung Weight: The weight of the lungs can be used as an indirect measure of tumor burden.

  • Histopathology: Fixed lung tissues are sectioned and stained with H&E to confirm the presence of metastatic foci and assess their size.

  • Gelatin Zymography: Lung tissue homogenates can be analyzed for MMP-2 and MMP-9 activity.

Data Presentation

Table 3: Effect of Test Compound on B16-F10 Lung Metastasis

Treatment Group Dose (mg/kg/day) Number of Lung Nodules (Mean ± SEM) Lung Weight (g) (Mean ± SEM)
Vehicle Control - 155 ± 18 0.45 ± 0.05
Test Compound 20 110 ± 15* 0.38 ± 0.04
Test Compound 50 65 ± 10** 0.29 ± 0.03*
Test Compound 100 30 ± 7*** 0.22 ± 0.02**
Dacarbazine 10 42 ± 9*** 0.25 ± 0.03**

*p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control

Table 4: Effect of Test Compound on MMP-9 Activity in Lung Tissue

Treatment Group Dose (mg/kg/day) Relative MMP-9 Activity (% of Control) (Mean ± SEM)
Vehicle Control - 100 ± 11.2
Test Compound 50 58.4 ± 8.7**
Test Compound 100 31.9 ± 6.5***
Dacarbazine 10 40.1 ± 7.1***

**p<0.01, **p<0.001 vs. Vehicle Control

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Cnidioside B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor aqueous solubility of promising natural compounds like Cnidioside B is a critical step in unlocking their therapeutic potential. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the solubility of this compound, a phenylpropanoid glycoside with potential anti-inflammatory and cytotoxic activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a simple phenylpropanoid glycoside with the chemical formula C18H22O10 and a molecular weight of 398.36.[1] While phenylpropanoid glycosides are generally considered to be water-soluble, the specific structural characteristics of this compound may result in limited aqueous solubility, hindering its bioavailability and therapeutic efficacy in preclinical studies.[2] Poor solubility can lead to challenges in formulation, inaccurate dosing in in-vitro and in-vivo models, and ultimately, failure to translate promising biological activity into clinical applications.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble natural products like this compound. These include:

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic portion of the this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier at a solid state can reduce drug crystallinity and improve wettability, leading to faster dissolution.

  • Nanotechnology-Based Approaches: Formulating this compound into nanoparticles, such as nanoemulsions or nanosuspensions, increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.

  • Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants can modify the polarity of the solvent system or form micelles that encapsulate the drug, respectively, leading to increased solubility.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that is converted back to the active form in vivo.

Q3: How can I determine the starting aqueous solubility of my this compound sample?

An initial solubility assessment is crucial. A common method is the shake-flask method:

  • Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the saturated solution to remove any undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Troubleshooting Guides

Issue 1: Low solubility enhancement with β-cyclodextrin complexation.
Potential Cause Troubleshooting Step
Incorrect Stoichiometric Ratio Determine the optimal host-guest molar ratio using a phase solubility study. Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of β-cyclodextrin. Analyze the increase in this compound solubility to determine the stoichiometry of the complex.
Inefficient Complexation Method The kneading and co-precipitation methods generally result in higher complexation efficiency and dissolution enhancement compared to simple physical mixing.[3]
Inappropriate Cyclodextrin Type While β-cyclodextrin is commonly used, its derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) often exhibit higher aqueous solubility and can form more stable complexes with guest molecules, leading to greater solubility enhancement.[4]

Quantitative Data: Cyclodextrin Complexation of Flavonoids and Phenylpropanoids

Compound Cyclodextrin Fold Solubility Increase Reference
Quercetinβ-Cyclodextrin>254[5]
Hesperetinβ-CyclodextrinSignificant increase[1]
Naringeninβ-CyclodextrinSignificant increase[1]
trans-AnetholeRAMEB~17[4][6]
Issue 2: Poor dissolution rate of this compound solid dispersion.
Potential Cause Troubleshooting Step
Inappropriate Carrier The choice of a hydrophilic carrier is critical. Commonly used and effective carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC). The selection should be based on the physicochemical properties of this compound.
Drug Recrystallization The amorphous state of the drug in the solid dispersion is key to enhanced solubility. If the drug recrystallizes over time, the solubility advantage is lost. This can be assessed using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Consider using polymeric carriers that can inhibit drug crystallization.
Suboptimal Preparation Method The solvent evaporation and fusion (melt) methods are common for preparing solid dispersions. The solvent evaporation method is often preferred for heat-sensitive compounds. Ensure complete removal of the solvent to prevent plasticization and subsequent recrystallization of the drug.

Quantitative Data: Dissolution Enhancement via Solid Dispersion

Herbal Compound/Extract Carrier Dissolution Enhancement Reference
Curcumin-Solid dispersions reported to enhance solubility.[7]
SilymarinPVPImproved dissolution rate.[8]
AndrographolidePEG 8000Increased dissolution rate.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Based on phase solubility studies, determine the optimal molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin.

  • Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex and evaluate the improvement in dissolution rate using techniques such as Fourier-transform infrared spectroscopy (FTIR), DSC, XRD, and in-vitro dissolution studies.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Solvent Selection: Identify a common solvent in which both this compound and the chosen hydrophilic carrier (e.g., PVP K30) are soluble.

  • Dissolution: Dissolve the desired ratio of this compound and the carrier in the selected solvent.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation of the compound.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous or crystalline) using HPLC, in-vitro dissolution testing, XRD, and DSC.

Signaling Pathways and Experimental Workflows

The potential therapeutic effects of this compound, such as its anti-inflammatory and cytotoxic activities, are likely mediated through the modulation of specific intracellular signaling pathways. Based on the known activities of other phenylpropanoid glycosides, the following pathways are plausible targets.

anti_inflammatory_pathway Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Pro-inflammatory Stimuli (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-κB Activation NF-κB Activation IKK->NF-κB Activation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF-κB Activation->Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) This compound This compound This compound->IKK Inhibition cytotoxic_pathway cluster_cell Cancer Cell Signaling This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition? Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) This compound->Pro-apoptotic Proteins (e.g., Bax, Bak) Activation? Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->PI3K/Akt Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Apoptosis Inhibition Apoptosis Inhibition Cell Survival->Apoptosis Inhibition Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bax, Bak)->Apoptosis experimental_workflow cluster_problem Problem cluster_solution Solubility Enhancement Strategies cluster_evaluation Evaluation Poor Aqueous Solubility of this compound Poor Aqueous Solubility of this compound Cyclodextrin Complexation Cyclodextrin Complexation Poor Aqueous Solubility of this compound->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Poor Aqueous Solubility of this compound->Solid Dispersion Nanoparticle Formulation Nanoparticle Formulation Poor Aqueous Solubility of this compound->Nanoparticle Formulation Solubility & Dissolution Studies Solubility & Dissolution Studies Cyclodextrin Complexation->Solubility & Dissolution Studies Solid Dispersion->Solubility & Dissolution Studies Nanoparticle Formulation->Solubility & Dissolution Studies Physicochemical Characterization (FTIR, DSC, XRD) Physicochemical Characterization (FTIR, DSC, XRD) Solubility & Dissolution Studies->Physicochemical Characterization (FTIR, DSC, XRD) In-vitro/In-vivo Biological Activity In-vitro/In-vivo Biological Activity Physicochemical Characterization (FTIR, DSC, XRD)->In-vitro/In-vivo Biological Activity

References

Technical Support Center: Optimization of Extraction Parameters for Saponins and Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research detailing the optimization of extraction parameters exclusively for Cnidioside B is not extensively available in published literature. The following guide is based on established methodologies for structurally similar compounds, such as triterpenoid saponins and other glycosides. Researchers should use this information as a foundational template to develop and optimize a specific protocol for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of saponins like this compound? A1: The primary factors that significantly affect extraction yield are the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2][3] For modern techniques like ultrasound-assisted extraction, parameters such as ultrasonic power and amplitude are also crucial.[4]

Q2: Which solvent system is generally most effective for extracting saponins and glycosides? A2: Aqueous ethanol mixtures are widely recognized as highly effective for extracting saponins due to their ability to create a polar medium that facilitates access to plant cells.[2][3][4] The optimal ethanol concentration often ranges between 40% and 80%, as this can be tuned to the specific polarity of the target compound.[3][4]

Q3: What is Response Surface Methodology (RSM) and why is it useful? A3: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.[2][4] It is highly effective for optimizing extraction processes because it can identify the optimal conditions for multiple variables simultaneously and analyze their interactions, reducing the number of experiments needed compared to single-factor analysis.[2]

Q4: How does temperature affect the stability of glycosides during extraction? A4: Higher temperatures can increase solvent efficiency and mass transfer, leading to higher yields. However, excessively high temperatures may cause thermal degradation of the glycosidic bonds or other structural components of compounds like this compound, ultimately reducing the final yield.[1] It is crucial to find an optimal temperature that maximizes extraction without causing degradation.

Q5: Can I reuse the solvent after extraction? A5: Some advanced extraction methods using specialized solvents like deep eutectic solvents (DES) have shown potential for reusability over multiple cycles, which can make the process more sustainable and cost-effective.[1] For standard solvents like ethanol, reuse would require a purification step to remove co-extracted compounds, which may not be practical in a research setting.

Troubleshooting Guide

Q: My saponin/glycoside yield is consistently low. What should I investigate first? A:

  • Solvent Polarity: The polarity of your solvent may not be optimal for the target compound. If using pure ethanol or methanol, consider preparing aqueous mixtures (e.g., 50%, 70%) to increase polarity. The optimal ethanol concentration is a critical factor affecting yield.[4]

  • Particle Size: Ensure your plant material is ground to a fine, consistent powder. A smaller particle size increases the surface area available for solvent interaction, which can significantly improve extraction efficiency.

  • Inadequate Cell Lysis: Your current method may not be effectively breaking the plant cell walls to release the target compounds. Consider incorporating a technique known to enhance cell lysis, such as ultrasound-assisted extraction (UAE) or enzyme-assisted extraction (EAE).[2]

Q: I am observing degradation of my target compound in the final extract. What could be the cause? A:

  • Excessive Temperature: As noted, high temperatures can degrade thermally sensitive compounds. Try reducing the extraction temperature. For many saponins, optimal temperatures are found in the range of 50-65°C.[1][2]

  • Prolonged Extraction Time: While a longer duration can increase yield, it also increases the exposure of the compound to potentially degrading conditions like heat, light, or oxidative enzymes. There is an optimal time beyond which the yield may plateau or even decrease due to degradation.[1]

  • Presence of Light: Some glycosides are light-sensitive. Ensure your extraction setup is protected from direct light, for example, by using amber glassware.

Q: My results are not reproducible between batches. How can I improve consistency? A:

  • Standardize Plant Material: Ensure the plant material is from the same source, harvested at the same time, and processed (dried, ground) under identical conditions.

  • Control All Parameters: Precisely control all extraction variables: temperature (using a water bath), time, solvent-to-liquid ratio, and mixing/agitation speed. Inconsistent parameters are a common source of variability.

  • Monitor Equipment Performance: For techniques like UAE, ensure the ultrasonic bath or probe is functioning at a consistent power output.

Data Presentation: Example Optimization Parameters

The tables below summarize optimized extraction parameters for saponins from different plant sources. These serve as a reference for developing a starting point for this compound optimization.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Saponins from Quinoa (Data adapted from a study using Response Surface Methodology)

ParameterOptimal Value
Ethanol Concentration70%
Ultrasonic Amplitude59%
Exposure Time12 minutes

Based on findings from a study on quinoa saponins, where ethanol concentration was the most significant factor.[4]

Table 2: Optimized Parameters for Enzyme-Assisted Extraction of Tea Saponins (Data adapted from a study using Response Surface Methodology)

ParameterOptimal Value
Enzyme Concentration0.67%
Solvent-to-Material Ratio16.82 mL/g
Extraction Temperature58.14 °C
Extraction Time1.89 hours

This study highlights a multi-parameter optimization to achieve a maximal yield of 69.81 mg/g.[2]

Table 3: Optimized Parameters for Maceration Extraction of Saponins from Panax Leaves (Data adapted from a study using single-factor experiments and RSM)

ParameterOptimal Value
Ethanol Concentration20% - 40%
Solid-to-Liquid Ratio1:25 g/mL
Extraction Time60 hours

Note the significantly longer extraction time for this conventional method compared to modern techniques.[3]

Experimental Protocols

Generalized Protocol for Ultrasound-Assisted Saponin Extraction (UAE) Optimization

This protocol provides a framework for researchers to establish and optimize UAE parameters for this compound.

1. Preparation of Plant Material:

  • Obtain dried rhizomes of Cnidium officinale.
  • Grind the material into a fine powder (e.g., to pass through a 40-60 mesh sieve).
  • Dry the powder in an oven at a mild temperature (e.g., 40-50°C) to a constant weight to ensure consistent moisture content.

2. Single-Factor Experimental Design:

  • Systematically test one variable at a time to determine its general effect on yield. Keep other parameters constant.
  • Ethanol Concentration: Test a range (e.g., 30%, 50%, 70%, 90% v/v in water) while keeping time, temperature, and solid-liquid ratio constant.
  • Extraction Temperature: Test a range (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).
  • Extraction Time: Test a range (e.g., 10 min, 20 min, 30 min, 40 min, 50 min).
  • Solid-to-Liquid Ratio: Test a range (e.g., 1:10, 1:20, 1:30 g/mL).
  • Ultrasonic Power/Amplitude: Test a range of the equipment's power settings (e.g., 100W, 200W, 300W or 40%, 60%, 80% amplitude).

3. Extraction Procedure (for each experimental run):

  • Accurately weigh the powdered plant material (e.g., 1.0 g) and place it into an extraction vessel (e.g., a 50 mL flask).
  • Add the specified volume of the solvent to achieve the desired solid-to-liquid ratio.
  • Place the vessel in the ultrasonic bath, ensuring the water level is consistent for all experiments.
  • Set the temperature and time according to the experimental design.
  • Begin sonication.
  • After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the solid residue from the supernatant.
  • Collect the supernatant and filter it through a 0.45 µm filter for analysis.

4. Quantification:

  • Analyze the concentration of this compound in the filtered extract using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
  • Calculate the extraction yield (e.g., in mg of this compound per g of dried plant material).

5. Response Surface Methodology (RSM) Optimization:

  • Based on the results of the single-factor experiments, select the 3-4 most influential variables and their optimal ranges.
  • Use a statistical software package to design a Box-Behnken Design (BBD) or Central Composite Design (CCD) experiment.
  • Perform the extraction experiments according to the RSM design.
  • Analyze the results to generate a predictive model and identify the globally optimal conditions for maximizing this compound yield.

6. Validation:

  • Perform an extraction using the optimal parameters predicted by the RSM model.
  • Compare the experimental yield to the predicted yield to validate the model's accuracy.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Statistical Optimization cluster_val Phase 3: Validation & Final Protocol A Plant Material (Dried, Powdered) B Single-Factor Experiments (Solvent, Time, Temp, Ratio) A->B C Identify Key Factors & Optimal Ranges B->C D Design RSM Experiment (e.g., Box-Behnken) C->D E Perform Extractions (UAE/MAE) D->E F Quantify Yield (HPLC) E->F G Generate & Analyze Predictive Model F->G H Determine Optimal Parameters from Model G->H I Validate Experimentally H->I J Finalized Extraction Protocol I->J

Caption: Workflow for optimizing saponin extraction using Response Surface Methodology (RSM).

G Yield This compound Yield Solvent Solvent System Solvent->Yield determines solubility Conc Concentration (e.g., % EtOH) Solvent->Conc Polarity Polarity Solvent->Polarity Temp Temperature Temp->Yield influences rate Degradation Thermal Degradation Temp->Degradation MassTransfer Mass Transfer Temp->MassTransfer Time Time Time->Yield Ratio Solid:Liquid Ratio Ratio->Yield Method Extraction Method Method->Yield UAE Ultrasound (UAE) Method->UAE Maceration Maceration Method->Maceration Degradation->Yield reduces MassTransfer->Yield increases

Caption: Key factors and their relationships influencing saponin extraction yield.

References

Stability issues of Cnidioside B in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of Cnidioside B

Disclaimer: Limited public information is available regarding the specific stability of this compound. The following troubleshooting guide, FAQs, and protocols are based on general principles of natural product chemistry and compound stability testing. The data presented is illustrative. Researchers should always perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide

Question Possible Cause Troubleshooting Steps
Why am I observing rapid degradation of this compound in my aqueous solution? Hydrolysis: Ester or glycosidic linkages in this compound may be susceptible to hydrolysis, especially at non-neutral pH. Oxidation: Dissolved oxygen can promote degradation.[1][2]1. pH Control: Buffer your aqueous solutions to a pH of 6.0-7.5. Avoid highly acidic or alkaline conditions. 2. Degas Solvents: Sparge aqueous solutions with an inert gas (e.g., nitrogen or argon) before dissolving the compound. 3. Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
My this compound is precipitating out of solution, especially after refrigeration. Low Solubility: The compound may have limited solubility in the chosen solvent, which can decrease further at lower temperatures. Solvent Evaporation: Partial evaporation of the solvent can increase the compound's concentration beyond its solubility limit.1. Solvent Selection: Test the solubility in a small range of solvents to find the most suitable one. Consider co-solvent systems (e.g., DMSO/water, ethanol/water). 2. Concentration: Work with the lowest feasible concentration for your assay. 3. Storage: If storing solutions, ensure containers are tightly sealed to prevent evaporation. Store at a controlled room temperature if cold storage causes precipitation, but for short periods only.
I am seeing multiple peaks on my HPLC/LC-MS that I suspect are degradants. How can I confirm this? Multiple Degradation Pathways: The compound may be degrading through several mechanisms (e.g., hydrolysis, oxidation, isomerization) simultaneously.[1]1. Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate and identify potential degradation products.[3] 2. Mass Spectrometry (MS) Analysis: Use high-resolution MS to determine the molecular weights of the unknown peaks and deduce their structures relative to the parent compound.[4][5]
My experimental results are inconsistent from day to day. Inconsistent Sample Handling: Variations in solution preparation, storage time, and exposure to light or temperature can lead to variable degradation.[6] Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause degradation.[2]1. Standard Operating Procedures (SOPs): Develop and adhere to a strict SOP for solution preparation, storage, and handling. 2. Aliquot Stock Solutions: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 3. Control for Light and Temperature: Protect solutions from light by using amber vials or covering them with foil. Maintain a consistent temperature during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: For long-term storage, it is generally recommended to store natural products as a dry powder at -20°C or -80°C. For preparing stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is often a good starting point due to its ability to dissolve a wide range of compounds and its relatively low reactivity.[2] For aqueous-based experiments, a stock solution in DMSO can be diluted into the aqueous buffer immediately before use. The final DMSO concentration should be kept low (typically <0.5%) to avoid effects on biological assays.

Q2: How do temperature and pH affect the stability of this compound?

A2: Temperature and pH are critical factors. Elevated temperatures can accelerate degradation reactions.[7] Similarly, pH values outside the neutral range can catalyze hydrolysis of sensitive functional groups. It is crucial to control these parameters in your experiments.

Q3: How should I handle this compound to minimize degradation?

A3:

  • Storage: Store the solid compound in a tightly sealed container at low temperature (-20°C or below), protected from light and moisture.

  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Solution Preparation: Use high-purity, degassed solvents when preparing solutions. Prepare aqueous solutions fresh for each experiment.

  • Protection from Light: Use amber vials or wrap containers with aluminum foil to protect light-sensitive compounds.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any degradants.[4][5]

Illustrative Stability Data

Table 1: Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C) over 48 Hours

Solvent% Remaining after 24h% Remaining after 48hObservations
DMSO (anhydrous)99.5%99.1%Stable
Ethanol (95%)98.2%96.5%Minor degradation
Methanol97.5%95.0%Minor degradation
Acetonitrile99.0%98.2%Stable
Phosphate Buffered Saline (PBS), pH 7.492.1%85.3%Significant degradation
Water (unbuffered)90.5%82.0%Significant degradation

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 24 Hours

Temperature% Remaining after 24h
4°C98.1%
25°C (Room Temp)92.1%
37°C83.5%

Table 3: Effect of pH on this compound Stability in Aqueous Buffer at 25°C over 24 Hours

pH% Remaining after 24h
3.0 (Citrate Buffer)75.4%
5.0 (Acetate Buffer)88.9%
7.4 (Phosphate Buffer)92.1%
9.0 (Tris Buffer)80.2%

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous DMSO to prepare a 1 mg/mL stock solution.

  • Preparation of Test Solutions:

    • For each condition (solvent, pH, temperature), dilute the stock solution to a final concentration of 50 µg/mL in the respective solvent or buffer.

    • Prepare a sufficient volume for sampling at all time points.

  • Incubation:

    • Store the test solutions under the specified conditions (e.g., 25°C, 37°C, protected from light).

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately quench any further degradation by diluting the sample in the initial mobile phase and storing it at 4°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

cluster_pathway Hypothetical Degradation Pathway of this compound A This compound (Parent Compound) B Hydrolysis (Loss of Sugar Moiety) A->B Aqueous Conditions C Oxidation (e.g., Hydroxylation) A->C Oxygen, Light D Isomerization A->D Heat, pH E Aglycone Product B->E F Oxidized Product C->F G Isomer D->G

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep 1. Prepare Stock Solution (e.g., in DMSO) dilute 2. Dilute into Test Solvents (Buffers, Organic Solvents) prep->dilute stress 3. Incubate under Stress Conditions (Temp, pH, Light) dilute->stress sample 4. Withdraw Aliquots at Time Points stress->sample analyze 5. Analyze by HPLC/LC-MS sample->analyze data 6. Quantify Remaining Compound & Degradants analyze->data

References

Technical Support Center: HPLC Analysis of Cnidioside B and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Cnidioside B and its potential metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites. The troubleshooting advice is presented in a question-and-answer format to directly address specific experimental problems.

Peak Shape Problems

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing for polar glycosylated compounds like this compound is a common issue in reversed-phase HPLC. The primary causes and solutions are summarized below:

  • Secondary Interactions with Residual Silanols: The stationary phase in C18 columns can have exposed silanol groups that interact with polar analytes, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these secondary interactions.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanols are chemically deactivated.

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this may affect mass spectrometry compatibility.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, the column may need to be replaced.

Question: I am observing peak fronting for my this compound analysis. What could be the issue?

Answer: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

Resolution and Sensitivity Issues

Question: I am having difficulty separating this compound from its potential metabolites. How can I improve the resolution?

Answer: Co-elution of structurally similar compounds, such as a parent compound and its metabolites, is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase Gradient:

    • Solution 1: Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for the components to separate.

    • Solution 2: Adjust the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation. Methanol is more viscous and can sometimes provide better resolution for polar compounds.

  • Change the Stationary Phase:

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity for aromatic and polar compounds.

  • Adjust the Column Temperature:

    • Solution: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, which may enhance resolution. However, be mindful of the thermal stability of your analytes.

Question: The sensitivity of my assay for this compound metabolites is low. How can I increase the signal intensity?

Answer: Low concentrations of metabolites in biological samples often require highly sensitive analytical methods.

  • Sample Preparation:

    • Solution 1: Solid-Phase Extraction (SPE): Utilize SPE to concentrate the analytes and remove interfering matrix components. A reversed-phase SPE cartridge (e.g., C18) is a good starting point.

    • Solution 2: Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent like ethyl acetate can also be used to concentrate the analytes and clean up the sample.[1]

  • HPLC System Optimization:

    • Solution 1: Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks, leading to increased sensitivity.

    • Solution 2: Decrease the Column Internal Diameter (ID): A smaller ID column (e.g., 2.1 mm) results in less sample dilution on the column and thus a higher concentration at the detector.

    • Solution 3: Use a Mass Spectrometer (MS) Detector: If not already in use, coupling the HPLC to a mass spectrometer will significantly increase sensitivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for the analysis of this compound and its metabolites?

A1: Based on the analysis of similar coumarin compounds, a reversed-phase HPLC method is recommended. Here is a suggested starting protocol:

Parameter Recommendation
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, ≤ 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 10-20%), and increase to a high percentage (e.g., 90-95%) over 15-20 minutes.
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID; 0.8-1.2 mL/min for 4.6 mm ID
Column Temperature 30-40 °C
Detection UV at an appropriate wavelength (e.g., 254 nm or 320 nm for coumarins) or Mass Spectrometry (preferred for metabolites)

Q2: What are the likely metabolites of this compound that I should be looking for?

A2: this compound is a furanocoumarin glycoside. Based on the metabolism of similar compounds, the expected metabolic transformations include:

  • Phase I Metabolism (primarily by Cytochrome P450 enzymes):

    • Hydroxylation: Addition of one or more hydroxyl (-OH) groups to the coumarin backbone.

    • Demethylation: Removal of the methyl group from the methoxy moiety.

    • Deglycosylation: Cleavage of the glucose molecule to yield the aglycone.

  • Phase II Metabolism (conjugation reactions):

    • Glucuronidation: Addition of a glucuronic acid moiety to a hydroxyl group.

    • Sulfation: Addition of a sulfate group to a hydroxyl group.

Therefore, you should be searching for metabolites with mass shifts corresponding to these modifications.

Q3: How should I prepare biological samples (e.g., plasma, urine) for the analysis of this compound and its metabolites?

A3: For biological matrices, sample preparation is crucial to remove proteins and other interferences.

  • Protein Precipitation (PPT): This is a simple and fast method. Add 2-3 volumes of cold acetonitrile or methanol to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected or further concentrated.[2]

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract than PPT. After protein precipitation, the supernatant can be extracted with a water-immiscible organic solvent like ethyl acetate. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[1]

  • Solid-Phase Extraction (SPE): SPE can offer the best combination of cleanup and concentration. A C18 SPE cartridge can be used to retain this compound and its less polar metabolites. After loading the sample, the cartridge is washed with a weak solvent (e.g., water) and the analytes are eluted with a stronger solvent (e.g., methanol or acetonitrile).

Q4: What are the potential stability issues for this compound and its metabolites during sample storage and analysis?

A4: Glycosidic bonds can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of coumarin glycosides can also be affected by temperature and light.

  • Storage: Store biological samples at -80°C to minimize enzymatic degradation and chemical hydrolysis.

  • Sample Preparation: Perform sample preparation steps on ice and as quickly as possible.

  • Autosampler Stability: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analytes in the vials while waiting for injection.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples, as this can lead to degradation. It is advisable to aliquot samples into smaller volumes before freezing.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% water with 0.1% formic acid: 10% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute hplc HPLC System reconstitute->hplc Inject column C18 Column hplc->column detector UV or MS Detector column->detector chromatogram Chromatogram detector->chromatogram Acquire Data integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A general experimental workflow for the HPLC analysis of this compound from a plasma sample.

coumarin_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cnidioside_b This compound hydroxylated Hydroxylated this compound cnidioside_b->hydroxylated Hydroxylation (CYP450) demethylated Demethylated this compound cnidioside_b->demethylated Demethylation (CYP450) aglycone Aglycone cnidioside_b->aglycone Deglycosylation glucuronide Glucuronide Conjugate hydroxylated->glucuronide Glucuronidation (UGTs) sulfate Sulfate Conjugate hydroxylated->sulfate Sulfation (SULTs) demethylated->glucuronide demethylated->sulfate

Caption: Predicted metabolic pathways for this compound, including Phase I and Phase II reactions.

References

Navigating the Uncharted: A Technical Guide to Minimizing Off-Target Effects of Novel Natural Products like Cnidioside B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers and drug development professionals working with novel bioactive compounds, such as the glycoside Cnidioside B isolated from plants like Leptothyrsa sprucei and Cnidium monieri, identifying and mitigating off-target effects is a critical challenge.[1][2] While the therapeutic potential of such natural products is vast, their precise mechanisms of action and potential for unintended cellular interactions are often initially unknown. This guide provides a comprehensive technical support center to address the common issues and questions that arise during the characterization of novel compounds. It offers troubleshooting advice, detailed experimental protocols, and visual workflows to help you systematically identify, understand, and minimize off-target effects, ensuring the specificity and reliability of your research.

Frequently Asked Questions (FAQs)

Getting Started with a Novel Compound

Question: I have isolated a novel compound, "this compound," and I am observing a strong cellular phenotype, but I don't know its primary target. Where do I begin to assess its specificity?

Answer: When the primary target of a novel compound is unknown, the initial step is to employ broad, unbiased screening methods to identify potential protein interactions. This will form the basis for distinguishing on-target from off-target effects.

  • Initial Steps:

    • Phenotypic Screening: Characterize the cellular phenotype in detail across multiple cell lines. This can provide clues about the pathways involved.

    • Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP) to identify proteins that directly bind to your compound.[3][4]

    • Thermal Proteome Profiling: Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) can identify target engagement by observing changes in protein thermal stability upon compound binding.

    • Computational Prediction: Use in silico methods based on the compound's structure to predict potential targets, though these predictions require experimental validation.[5]

Question: What are the common causes of off-target effects for natural product compounds?

Answer: Off-target effects for any small molecule, including natural products, can stem from several factors:

  • Structural Similarity of Binding Sites: Many proteins share conserved binding domains. For example, the ATP-binding pocket is similar across a vast number of kinases, making it a frequent source of off-target interactions for ATP-competitive inhibitors.[6]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentrations: Using concentrations significantly above the on-target binding affinity increases the likelihood of binding to lower-affinity off-target proteins.[6]

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, leading to cell line-specific effects.[6]

Troubleshooting Guide

Issue 1: My compound shows toxicity across multiple cell lines at the effective concentration.

Question: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

Answer: Differentiating on-target toxicity from off-target effects is a common challenge. The following strategies can help:

  • Dose-Response Correlation: Establish a clear dose-response curve for both the desired phenotype and the observed toxicity. If the toxic effects only appear at concentrations significantly higher than what is required for the on-target effect, they are more likely off-target.

  • Rescue Experiments: If the primary target is known or hypothesized, overexpressing the target protein may "soak up" the compound, potentially rescuing the toxic phenotype at lower concentrations.[6]

  • Use of a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein elicits the desired phenotype without the toxicity, this suggests the toxicity of your compound is an off-target effect.[6]

  • Broad Off-Target Screening: Profile your compound against a broad panel of targets, such as a kinase panel or a safety panel of common off-target proteins (e.g., hERG, GPCRs).

Issue 2: My compound is a kinase inhibitor, but it's affecting multiple signaling pathways.

Question: How can I identify the unintended kinases my compound is inhibiting?

Answer: For putative kinase inhibitors, comprehensive kinase profiling is the industry standard for assessing selectivity.

  • Kinase Panel Screening: Submit your compound to a commercial service for screening against a large panel of kinases (often over 400).[7][8][9] This will provide data on the inhibitory activity against a wide range of kinases at one or more concentrations.

  • Interpreting the Data: The results are typically presented as percent inhibition at a given concentration or as IC50 values for a subset of inhibited kinases. This allows you to quantify the selectivity of your compound.

Table 1: Hypothetical Kinase Selectivity Profile for "this compound"

Kinase Target% Inhibition at 1 µMIC50 (nM)Selectivity (Fold vs. On-Target)
On-Target: Kinase X 95% 50 -
Off-Target: Kinase Y85%2505
Off-Target: Kinase Z60%1,50030
Off-Target: Kinase A15%>10,000>200

This table provides a template for presenting kinase selectivity data, where a higher fold selectivity indicates a more specific compound.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (General Workflow)

This protocol outlines a general workflow for assessing the selectivity of a novel compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Assay Setup (Example using ADP-Glo™ Assay): [10]

    • In a 384-well plate, add the diluted compound or vehicle control (DMSO).

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for each kinase.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

    • Incubate for 30-60 minutes to stabilize the signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each kinase relative to the vehicle control. For IC50 determination, plot percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with "this compound" at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in cell culture medium.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein against the heating temperature to generate a melting curve.

    • Binding of "this compound" to its target should stabilize the protein, resulting in a shift of the melting curve to higher temperatures.

Visualizing Workflows and Pathways

Workflow for Off-Target Effect Identification and Mitigation

Off_Target_Workflow start Start with Novel Compound (e.g., this compound) phenotype Observe Cellular Phenotype start->phenotype unbiased_screen Unbiased Target ID (Chemical Proteomics, TPP) phenotype->unbiased_screen putative_target Identify Putative On-Target(s) unbiased_screen->putative_target validate_target Validate On-Target Engagement (CETSA, Knockdown/out) putative_target->validate_target off_target_screen Broad Off-Target Profiling (Kinase Panel, Safety Panel) validate_target->off_target_screen off_target_id Identify Off-Target(s) off_target_screen->off_target_id mitigation Strategies to Minimize Off-Target Effects off_target_id->mitigation dose_response Optimize Concentration (Lowest Effective Dose) mitigation->dose_response sar Structure-Activity Relationship (SAR) (Chemical Modification) mitigation->sar end Selective Compound dose_response->end sar->end

Caption: A general workflow for identifying and mitigating the off-target effects of a novel compound.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Receptor A Kinase_X Kinase X (On-Target) Receptor_On->Kinase_X Downstream_On Substrate 1 Kinase_X->Downstream_On Phenotype_On Desired Therapeutic Effect Downstream_On->Phenotype_On Receptor_Off Receptor B Kinase_Y Kinase Y (Off-Target) Receptor_Off->Kinase_Y Downstream_Off Substrate 2 Kinase_Y->Downstream_Off Phenotype_Off Undesired Side Effect Downstream_Off->Phenotype_Off Cnidioside_B This compound Cnidioside_B->Kinase_X High Affinity (Inhibition) Cnidioside_B->Kinase_Y Lower Affinity (Inhibition)

Caption: On-target versus off-target pathway inhibition by a hypothetical compound like this compound.

References

Technical Support Center: Proper Storage and Handling of Cnidioside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage conditions to prevent the degradation of Cnidioside B, a furostanol saponin. While specific stability data for this compound is not extensively available, the following recommendations are based on the general chemical properties and stability of furostanol saponins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is highly recommended to store this compound at low temperatures. Storage at -20°C is ideal for preserving the integrity of the compound.[1] For short-term storage, a temperature of 4°C is acceptable. Room temperature storage should be avoided as higher temperatures can accelerate the degradation of saponins.[1][2][3][4]

Q2: How does pH affect the stability of this compound?

A2: Furostanol saponins are susceptible to degradation under acidic conditions. Acid hydrolysis can lead to the conversion of furostanol saponins into spirostanol saponins.[5] Therefore, it is crucial to maintain a neutral pH for solutions containing this compound. If the experimental protocol requires acidic conditions, the exposure time should be minimized.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is unavailable, it is a general good practice in handling natural products to protect them from light. Amber vials or containers wrapped in aluminum foil should be used for storage to prevent potential photodegradation.

Q4: What is the best way to store this compound in solution?

A4: If storage in solution is necessary, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is unavoidable, it should be stored at 4°C for no longer than 24 hours. For longer-term storage, it is advisable to aliquot the solution into smaller volumes and store at -20°C or, preferably, -80°C to minimize freeze-thaw cycles. The choice of solvent should be appropriate for the compound and the intended experiment, and its potential impact on stability should be considered.

Q5: How should I handle solid this compound?

A5: Solid this compound should be stored in a tightly sealed container in a desiccator at -20°C. This helps to protect it from moisture and air, which can contribute to degradation. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light, moisture protection).- Use a fresh vial of this compound.- Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC).
Appearance of new peaks or changes in the chromatographic profile. Chemical transformation of this compound (e.g., hydrolysis to spirostanol saponin).- Check the pH of your solutions.- Avoid prolonged exposure to acidic or basic conditions.- Ensure solvents are of high purity and free from contaminants.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.- Ensure the solvent is appropriate for the concentration used.- Consider using a co-solvent if solubility is an issue.- Prepare fresh solutions before each experiment.

Summary of Storage Conditions and Factors Affecting Stability

Parameter Recommended Condition Reason
Temperature (Solid) -20°C (Long-term)Minimizes chemical degradation.[1]
Temperature (Solution) 4°C (Short-term, <24h)-20°C or -80°C (Long-term)Reduces the rate of hydrolysis and other degradation reactions in solution.[1][2][3][4]
Light Protect from lightPrevents potential photodegradation.
pH Neutral (pH 6-8)Avoids acid-catalyzed hydrolysis to the spirostanol form.[5]
Moisture Store in a desiccated environmentPrevents hydrolysis.
Oxygen Store under an inert atmosphere (e.g., argon or nitrogen) if possibleMinimizes oxidation.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., methanol, acetonitrile, water)
  • Buffers of varying pH (e.g., pH 4, 7, 9)
  • Temperature-controlled chambers (e.g., incubators, refrigerators, freezers)
  • Light chamber with a defined light source (e.g., UV, visible)
  • HPLC system with a suitable detector (e.g., ELSD, MS)[6][7][8]
  • Appropriate HPLC column (e.g., C18)

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
  • Aliquot the stock solution into separate vials for each test condition.
  • Temperature Stress: Store vials at different temperatures (-20°C, 4°C, 25°C, 40°C).
  • pH Stress: Dilute the stock solution in buffers of different pH values and store at a constant temperature.
  • Photostability Stress: Expose vials to a controlled light source while keeping a control vial wrapped in aluminum foil.
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect any degradation products.
  • Calculate the percentage of degradation over time for each condition.

Visualizations

degradation_pathway Cnidioside_B This compound (Furostanol Saponin) Spirostanol_Saponin Spirostanol Saponin Cnidioside_B->Spirostanol_Saponin Acid Hydrolysis / Enzymatic Degradation Other_Degradants Other Degradation Products Cnidioside_B->Other_Degradants Heat / Light / Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow decision decision issue issue contact_support Contact Technical Support issue->contact_support start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Assess Solution Stability (Age, pH, Solvent) check_storage->check_solution perform_qc Perform QC Analysis (e.g., HPLC) check_solution->perform_qc use_fresh Use Freshly Prepared This compound use_fresh->perform_qc is_stable Is Compound Stable? perform_qc->is_stable is_stable->use_fresh No continue_exp Continue Experiment is_stable->continue_exp Yes continue_exp->issue Issue Persists

Caption: Troubleshooting workflow for inconsistent results.

storage_recommendations cluster_solid Solid Form cluster_solution Solution Form center_node This compound Storage solid_temp -20°C center_node->solid_temp solid_light Protect from Light center_node->solid_light solid_moisture Desiccate center_node->solid_moisture solution_temp 4°C (Short-term) -80°C (Long-term) center_node->solution_temp solution_ph Neutral pH center_node->solution_ph solution_aliquot Aliquot to Avoid Freeze-Thaw center_node->solution_aliquot

Caption: Recommended storage conditions for this compound.

References

Technical Support Center: Refining Dosing Regimens for Berberine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Berberine in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is Berberine and what are its primary mechanisms of action?

Berberine is a natural isoquinoline alkaloid found in various plants, including Berberis species. It has been extensively studied for its broad range of pharmacological activities, including anticancer, anti-inflammatory, and anti-diabetic effects.[1][2][3] Its primary mechanisms of action in cancer include:

  • Induction of Apoptosis: Berberine can trigger programmed cell death in cancer cells by activating caspase cascades and modulating the expression of apoptosis-related proteins like Bax and Bcl-2.[4][5]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases, through the regulation of cyclins and cyclin-dependent kinases.[6][7]

  • Inhibition of Signaling Pathways: Berberine is known to modulate several key signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR, MAPK/ERK, and Wnt/β-catenin pathways.[3][4]

  • Anti-Angiogenesis: It can inhibit the formation of new blood vessels that supply tumors, thereby restricting their growth and metastasis.[4]

  • Anti-inflammatory Effects: Berberine exhibits anti-inflammatory properties by targeting signaling pathways such as NF-κB.[8]

2. What are typical starting concentrations for in vitro studies with Berberine?

The effective concentration of Berberine in vitro can vary significantly depending on the cell line and the endpoint being measured. Based on published studies, a general starting range for cell viability or cytotoxicity assays is between 10 µM and 100 µM.[6][9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

3. What are recommended dosing regimens for in vivo animal studies with Berberine?

In vivo dosing of Berberine can be administered through various routes, including oral gavage and intraperitoneal injection. The dosage can vary depending on the animal model and the therapeutic indication. For cancer xenograft models in mice, daily oral administration doses have ranged from 5 mg/kg to 200 mg/kg.[10] It is crucial to conduct preliminary dose-finding studies to establish a safe and effective dose for your specific animal model and research question.

4. What are common solvents for preparing Berberine stock solutions?

Berberine is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution for in vitro experiments. For in vivo studies, it can be suspended in vehicles such as a mixture of saline and Tween 80 or carboxymethylcellulose sodium. It is important to ensure the final concentration of the solvent in the experimental system is low enough to not cause toxicity.

Troubleshooting Guides

Issue 1: High variability in in vitro cell viability assay results.

  • Question: I am observing inconsistent IC50 values for Berberine in my cell viability assays. What could be the cause?

  • Answer: High variability in cell viability assays can stem from several factors:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over-confluent or under-confluent cells can respond differently to treatment.

    • Berberine Solubility: Berberine may precipitate at high concentrations or in certain media. Visually inspect your treatment solutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.

    • Incubation Time: The duration of Berberine exposure can significantly impact cell viability. Standardize the incubation time across all experiments.

    • Assay Protocol: Ensure consistent execution of the cell viability assay protocol (e.g., MTT, XTT). Variations in incubation times with the assay reagent or in the solubilization step can lead to variability.

    • Cell Line Stability: If you have been passaging your cells for an extended period, they may have undergone phenotypic changes. Consider using a fresh vial of cells from a reputable cell bank.

Issue 2: Limited efficacy of Berberine in an in vivo tumor model.

  • Question: I am not observing significant tumor growth inhibition in my mouse xenograft model with Berberine treatment. What are the potential reasons?

  • Answer: A lack of in vivo efficacy can be due to several factors related to the dosing regimen and the compound's properties:

    • Bioavailability: Berberine has been reported to have low oral bioavailability.[11] Consider the route of administration and the formulation. Intraperitoneal injection might lead to higher systemic exposure compared to oral gavage.

    • Dosing and Schedule: The dose and frequency of administration may be suboptimal. It may be necessary to increase the dose or the frequency of administration. A pilot dose-escalation study can help determine the maximum tolerated dose (MTD) and a more effective dosing regimen.

    • Tumor Model: The chosen tumor model may not be sensitive to the mechanisms of action of Berberine. Consider testing Berberine on different tumor models or cell lines that have shown sensitivity in vitro.

    • Metabolism: Berberine is metabolized in the liver. The rate of metabolism can vary between animal species and strains, affecting its therapeutic concentration.

    • Formulation: The vehicle used to suspend Berberine can impact its absorption. Experiment with different formulations to improve solubility and absorption.

Quantitative Data Summary

Table 1: Summary of In Vitro IC50 Values for Berberine in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HT29Colon CancerMTT52.37 ± 3.45[6]
Tca8113Tongue CarcinomaMTT218.52 ± 18.71[6]
CNE2Nasopharyngeal CarcinomaMTT249.18 ± 18.14[6]
MCF-7Breast CancerMTT272.15 ± 11.06[6]
HeLaCervical CancerMTT245.18 ± 17.33[6]
HepG2Liver CancerMTT~20-40[9]

Table 2: Summary of In Vivo Dosing Regimens for Berberine in Mouse Models

Animal ModelCancer TypeRoute of AdministrationDoseOutcomeReference
Nude mice xenografted with MGC 803 cellsGastric CancerNot specifiedNot specifiedSuppressed tumorigenesis[5]
Xenograft modelColon TumorNot specifiedNot specifiedDecreased cell proliferation[5]
Ectopic xenograft modelGlioblastomaNot specifiedNot specifiedDecreased tumor weight[5]
Transplanted tumor modelLiver CancerNot specifiedNot specifiedDecreased tumor volume and weight[5]
MCF-7/MDR xenograftBreast CancerOral gavage5 mg/kg/dayEnhanced sensitivity to Doxorubicin[10]
MCF-7/MDR xenograftBreast CancerOral gavage200 mg/kg/dayInduced apoptosis[10]

Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Berberine stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Berberine in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the Berberine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Berberine concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression or activation of specific proteins within a signaling pathway.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • Complete cell culture medium

    • Berberine

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and treat with Berberine at the desired concentrations and for the specified time.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA protein assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

Visualizations

Berberine_Signaling_Pathways cluster_0 Berberine cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Berberine Berberine PI3K_AKT_mTOR PI3K/AKT/mTOR Berberine->PI3K_AKT_mTOR Inhibits MAPK_ERK MAPK/ERK Berberine->MAPK_ERK Modulates Wnt_beta_catenin Wnt/β-catenin Berberine->Wnt_beta_catenin Inhibits NF_kB NF-κB Berberine->NF_kB Inhibits Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Proliferation ↓ Proliferation PI3K_AKT_mTOR->Proliferation Promotes MAPK_ERK->Proliferation Promotes Wnt_beta_catenin->Proliferation Promotes Inflammation ↓ Inflammation NF_kB->Inflammation Promotes Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Key signaling pathways modulated by Berberine leading to anticancer effects.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A1 Cell Culture A2 Berberine Treatment (Dose-Response) A1->A2 A3 Cell Viability Assay (e.g., MTT) A2->A3 A4 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) A3->A4 Inform MoA studies B1 Animal Model Selection (e.g., Xenograft) A4->B1 Guide in vivo model selection B2 Dose-Finding Study (MTD Determination) B1->B2 B3 Efficacy Study (Tumor Growth Inhibition) B2->B3 B4 Toxicity Assessment B3->B4

Caption: A typical experimental workflow for preclinical evaluation of Berberine.

Troubleshooting_Guide start Inconsistent In Vitro Results? q1 Check Cell Seeding and Confluency start->q1 Yes q2 Verify Berberine Solubility q1->q2 Consistent q3 Standardize Incubation Time q2->q3 Soluble q4 Review Assay Protocol q3->q4 Standardized start_vivo Poor In Vivo Efficacy? v1 Assess Bioavailability & Route of Administration start_vivo->v1 Yes v2 Optimize Dosing Regimen (Dose & Schedule) v1->v2 Optimized v3 Evaluate Tumor Model Sensitivity v2->v3 Optimized v4 Consider Formulation v3->v4 Sensitive

Caption: A troubleshooting decision tree for common issues in Berberine preclinical studies.

References

Technical Support Center: Investigating Cellular Resistance to Cnidioside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating cellular resistance to Cnidioside B, a novel cytotoxic agent. The content is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a novel marine-derived glycoside with potent cytotoxic activity against various cancer cell lines. Preliminary studies suggest that its primary mechanism of action is the induction of mitochondria-mediated apoptosis. It is thought to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential general mechanisms of resistance?

Cells can develop resistance to therapeutic agents through various mechanisms.[1][2] For a compound like this compound, the most common potential resistance mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which actively pump the compound out of the cell.[3]

  • Alteration of the Molecular Target: While the precise target of this compound is under investigation, mutations or modifications in its target protein can prevent effective binding.[4][5]

  • Dysregulation of Apoptotic Pathways: Cells may acquire mutations that inactivate pro-apoptotic proteins (e.g., Bax, Bak) or upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), thereby blocking the apoptotic signal initiated by this compound.[6]

  • Activation of Pro-Survival Signaling: Upregulation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt or MAPK pathways, can counteract the cytotoxic effects of the drug.

  • Induction of Protective Autophagy: Autophagy can sometimes act as a survival mechanism by removing damaged organelles and recycling cellular components, allowing cells to withstand drug-induced stress.[7][8][9]

Q3: How can we definitively confirm that our cell line has developed resistance to this compound?

The gold standard for confirming drug resistance is to compare the half-maximal inhibitory concentration (IC50) between the parental (sensitive) cell line and the suspected resistant cell line.[1][10] A significant increase (typically >5-10 fold) in the IC50 value for the long-term treated cells indicates the development of resistance.[1] This should be validated through multiple cell viability assays conducted over different time points (e.g., 24, 48, 72 hours).[10]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Question: We are getting variable IC50 values for this compound across different experimental batches. How can we troubleshoot this?

Answer: Inconsistent IC50 values can stem from several factors. Follow this logical workflow to identify the potential source of the issue.

G start Inconsistent IC50 Results compound Check Compound Integrity - Freshly prepared? - Proper storage? - Purity confirmed? start->compound Is the drug stock reliable? cell_culture Evaluate Cell Culture Conditions - Passage number consistent? - Mycoplasma contamination? - Consistent seeding density? start->cell_culture Are the cells consistent? assay Review Assay Protocol - Consistent incubation times? - Reagent variability? - Edge effects on plate? start->assay Is the procedure standardized? analysis Verify Data Analysis - Correct curve fitting model? - Outliers handled properly? - Normalization to control? start->analysis Is the calculation correct? solution Problem Identified & Resolved compound->solution cell_culture->solution assay->solution analysis->solution

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: No Evidence of Apoptosis After this compound Treatment in Suspected Resistant Cells

Question: Our parental cell line undergoes apoptosis upon this compound treatment, but our suspected resistant line does not, even at higher concentrations. What signaling pathways should we investigate?

Answer: This strongly suggests that the resistance mechanism involves the dysregulation of apoptotic signaling. We recommend investigating the intrinsic (mitochondrial) apoptosis pathway.

G cluster_0 Mitochondrion MMP ΔΨm Disruption CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 CnB This compound Bax Bax/Bak Activation CnB->Bax Bax->MMP Promotes Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) [Upregulated in Resistance] Bcl2->MMP Inhibits Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway with potential resistance point.

Recommended Troubleshooting Steps:

  • Western Blot Analysis: Compare the protein levels of Bcl-2 family members (Bcl-2, Bcl-xL, Bax, Bak) in your parental versus resistant cell lines. Upregulation of anti-apoptotic Bcl-2 is a common resistance mechanism.

  • Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 or TMRE to assess if this compound is still capable of disrupting the mitochondrial membrane potential in the resistant cells.

  • Caspase Activity Assays: Measure the activity of key caspases (Caspase-9, Caspase-3) to confirm the blockage of the apoptotic cascade.

Issue 3: Autophagy is Observed, But Its Role is Unclear

Question: We see an increase in autophagy markers (like LC3-II) after this compound treatment in our resistant cells. Is this contributing to resistance or is it a sign of cell death?

Answer: Autophagy can be a double-edged sword: it can be a pro-survival mechanism or a pathway to cell death. To determine its role in this compound resistance, you must perform functional assays.

G CnB This compound Treatment Stress Cellular Stress CnB->Stress Autophagy Autophagy Induction (LC3-II ↑, p62 ↓) Stress->Autophagy Inhibitor Inhibit Autophagy (e.g., Chloroquine, 3-MA) Autophagy->Inhibitor Outcome1 Increased Cell Death (Restored Sensitivity) Inhibitor->Outcome1 If... Outcome2 No Change or Decreased Cell Death Inhibitor->Outcome2 If... Conclusion1 Conclusion: Autophagy is a PRO-SURVIVAL (Resistance) Mechanism Outcome1->Conclusion1 Conclusion2 Conclusion: Autophagy is NOT a key resistance mechanism Outcome2->Conclusion2

References

Technical Support Center: Enhancing the Bioavailability of Cnidioside B for In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Cnidioside B, a polyhydroxylated steroid with therapeutic potential.

Frequently Asked Questions (FAQs)

Physicochemical Properties and Solubility

Q1.1: What are the known physicochemical properties of this compound, and how do they impact its bioavailability?

This compound is a steroidal saponin, a class of compounds known for their complex structures that include a steroid nucleus and one or more sugar chains.[1][2] These polyhydroxylated steroids are often characterized by high molecular weight and numerous hydroxyl groups, which contribute to their poor oral bioavailability.[3][4][5][6][7] The multiple hydroxyl groups increase polarity, which can limit passive diffusion across the lipid-rich intestinal membrane.

Q1.2: I am having trouble dissolving this compound for my experiments. What solvents are recommended?

For in vitro studies, polar organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are often used to dissolve steroidal saponins. However, for in vivo use, the choice of solvent is critical to avoid toxicity. Co-solvent systems, which involve a mixture of a water-miscible organic solvent and water, can be an effective strategy to improve the solubility of poorly water-soluble drugs.[8] Commonly used co-solvents in parenteral formulations include ethanol and propylene glycol.[8] It is crucial to perform toxicity studies for any new vehicle to be used in animal experiments.

Formulation Strategies to Enhance Bioavailability

Q2.1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor oral bioavailability of compounds like this compound.[9] These include:

  • Lipid-Based Formulations: Liposomes and self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound, protecting it from degradation in the gastrointestinal tract and enhancing its absorption.[9]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area, leading to improved dissolution and absorption.[10][11] Technologies like nanosizing, solid lipid nanoparticles (SLNs), and polymeric nanoparticles are promising.[11][12][13]

  • Structural Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug can improve its membrane permeability.[9][14] The prodrug is then converted to the active this compound in vivo.

Q2.2: Are there any specific examples of successful bioavailability enhancement for similar compounds?

Yes, studies on ginsenosides, which are also steroidal saponins, have shown significant success. For instance, the oral bioavailability of 20(S)-ginsenoside Rh2 was substantially increased by co-administration with a P-glycoprotein (P-gp) inhibitor.[15] P-gp is an efflux pump that can actively transport compounds back into the intestinal lumen, reducing their absorption. This suggests that this compound may also be a substrate for P-gp, and its bioavailability could be enhanced by using P-gp inhibitors.[15]

In Vivo Study Design

Q3.1: What are the key considerations when designing an in vivo bioavailability study for this compound?

A well-designed in vivo study is essential for accurately assessing the bioavailability of this compound.[16] Key considerations include:

  • Choice of Animal Model: The animal model should be relevant to the intended therapeutic application.[17]

  • Route of Administration: The route of administration will significantly impact the pharmacokinetic profile.[16] For bioavailability studies, both intravenous (for absolute bioavailability) and the intended route of administration (e.g., oral) should be tested.[18]

  • Dose Selection: The dose should be determined based on preliminary efficacy and toxicity studies.

  • Sampling Time Points: Blood samples should be collected at appropriate time intervals to accurately capture the absorption, distribution, and elimination phases.[18]

  • Analytical Method: A sensitive and validated analytical method is crucial for accurately quantifying this compound concentrations in biological matrices.[19]

Q3.2: What is the difference between absolute and relative bioavailability, and which should I measure?

  • Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with the bioavailability of the same drug following intravenous administration.[18] It is a measure of the fraction of the drug absorbed.

  • Relative bioavailability compares the bioavailability of a formulation of a drug with that of a standard formulation (e.g., an oral solution).[18]

For a new compound like this compound, determining the absolute oral bioavailability is a critical first step to understand its absorption characteristics.

Troubleshooting Guides

Issue 1: Low Plasma Concentrations of this compound After Oral Administration
Potential Cause Troubleshooting Step
Poor aqueous solubility Consider formulation strategies such as micronization, nanosizing, or the use of co-solvents and surfactants to improve dissolution.[8][11]
Low membrane permeability Investigate lipid-based formulations like liposomes or SEDDS to enhance absorption across the intestinal epithelium.[9]
First-pass metabolism Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If significant, consider alternative routes of administration or co-administration with metabolic inhibitors.
P-glycoprotein (P-gp) efflux Perform in vitro transport studies using Caco-2 cells to determine if this compound is a P-gp substrate. If so, co-administration with a P-gp inhibitor could improve absorption.[15]
Issue 2: Instability of this compound in Formulation or Biological Fluids
Potential Cause Troubleshooting Step
pH-dependent degradation Evaluate the stability of this compound across a range of pH values that mimic physiological conditions (e.g., gastric and intestinal pH).[20][21][22] Encapsulation in protective carriers like liposomes or nanoparticles can shield the compound from harsh pH environments.[12]
Enzymatic degradation Assess the stability of this compound in the presence of relevant enzymes found in the gastrointestinal tract and plasma. Formulation strategies that protect the compound can be beneficial.

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol describes a common method for preparing multilamellar vesicles (MLVs) using the thin-film hydration technique.[23][24]

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform:methanol mixture)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[24]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[23]

  • Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.[23]

  • Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).[24]

  • To obtain smaller, more uniform liposomes, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study in rats.[25][26][27]

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before dosing, with free access to water.

  • Drug Administration: Administer the this compound formulation via the desired route (e.g., oral gavage). For absolute bioavailability, a separate group of animals will receive an intravenous injection.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[25]

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

bioavailability_enhancement_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cnidioside_b This compound formulation_strategy Select Formulation Strategy (Liposomes, Nanoparticles, etc.) cnidioside_b->formulation_strategy preparation Prepare Formulation formulation_strategy->preparation characterization Characterize Formulation (Size, Encapsulation Efficiency) preparation->characterization animal_model Select Animal Model characterization->animal_model Optimized Formulation administration Administer Formulation animal_model->administration sampling Blood Sampling administration->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for enhancing the bioavailability of this compound.

absorption_barriers cluster_gut Gastrointestinal Tract oral_admin Oral Administration of this compound dissolution Dissolution oral_admin->dissolution permeation Intestinal Permeation dissolution->permeation Soluble Drug metabolism First-Pass Metabolism permeation->metabolism Absorbed Drug efflux P-gp Efflux permeation->efflux Effluxed Drug systemic_circulation Systemic Circulation metabolism->systemic_circulation Bioavailable Drug efflux->dissolution

Caption: Barriers to oral absorption of this compound.

References

Validation & Comparative

Unveiling the In Vivo Anti-inflammatory Potential of Cnidium-Derived Bioactive Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Efficacy in Preclinical Models of Inflammation

The anti-inflammatory effects of Osthole, Diclofenac, and Ibuprofen have been evaluated in well-established in vivo models of inflammation, primarily the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced systemic inflammation model.

Carrageenan-Induced Paw Edema: This model is a widely accepted method for screening acute anti-inflammatory activity.[4] Injection of carrageenan into the rodent paw induces a biphasic inflammatory response, characterized by edema, which can be quantified over several hours.[5]

Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines and other mediators.[6] This model is instrumental in studying the mechanisms of systemic inflammatory responses.

The following tables summarize the quantitative data from representative studies, showcasing the comparative efficacy of Osthole, Diclofenac, and Ibuprofen in these models.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationTime Point (hours)Inhibition of Edema (%)Reference
Osthole Derivative MouseNot SpecifiedNot SpecifiedNot Specified68.3%[7]
Diclofenac Rat3 mg/kgSystemicNot SpecifiedSignificant Decrease[8]
Diclofenac Rat5 mg/kgOral256.17 ± 3.89%[9]
Diclofenac Rat20 mg/kgOral371.82 ± 6.53%[9]
Diclofenac Rat3-100 mg/kgOralNot SpecifiedDose-dependent inhibition[10]

Table 2: Comparison of Anti-inflammatory Activity in LPS-Induced Inflammation Model

CompoundModelKey FindingsReference
Osthole LPS-induced RAW 264.7 cells (in vitro) & DSS-induced colitis in mice (in vivo)Inhibited production of NO, PGE2, TNF-α, and IL-6. Reduced expression of iNOS and COX-2.[1]
Ibuprofen LPS-induced fever in rats10 mg/kg abolished LPS-induced fever.[11]
Ibuprofen LPS-induced NF-κB binding in murine macrophages (in vitro)200 µM partially suppressed NF-κB binding.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Procedure:

  • Male Wistar albino rats (6-8 weeks old) are used.[13]

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compound (e.g., Diclofenac at 5 and 20 mg/kg) is administered orally 60 minutes before the carrageenan injection.[9] The control group receives the vehicle.

  • Acute inflammation is induced by a subcutaneous injection of 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.[9][10]

  • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[9][14]

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Objective: To evaluate the effect of a test compound on systemic inflammation.

Procedure:

  • Mice are administered the test compound (e.g., Osthole) or vehicle.

  • Systemic inflammation is induced by an intraperitoneal injection of LPS.

  • After a specified period, animals are euthanized, and blood and tissue samples are collected.

  • Inflammatory markers such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) are measured in the serum and tissue homogenates using methods like ELISA and Western blot.[1]

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through the modulation of specific signaling pathways.

Osthole has been shown to exert its anti-inflammatory effects by blocking the activation of the NF-κB and MAPK/p38 pathways.[1] The NF-κB pathway is a key regulator of the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[6]

Diclofenac and Ibuprofen , as traditional NSAIDs, primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15][16] Some NSAIDs, including ibuprofen, may also have alternative anti-inflammatory mechanisms, such as the activation of the NRF2 protein, which triggers anti-inflammatory processes.[17]

Visualizing Molecular Pathways and Experimental Processes

To facilitate a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

experimental_workflow_paw_edema cluster_preparation Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Data Collection Animal Select Rats Measure_Initial Measure Initial Paw Volume Animal->Measure_Initial Administer_Compound Administer Test Compound/Vehicle Measure_Initial->Administer_Compound Inject_Carrageenan Inject Carrageenan Administer_Compound->Inject_Carrageenan Measure_Final Measure Paw Volume at Time Intervals Inject_Carrageenan->Measure_Final Calculate Calculate % Inhibition Measure_Final->Calculate

Carrageenan-Induced Paw Edema Experimental Workflow.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates to Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes Induces COX2_iNOS COX-2 & iNOS Genes->COX2_iNOS Osthole Osthole Osthole->IKK Inhibits NSAIDs NSAIDs (Diclofenac, Ibuprofen) NSAIDs->COX2_iNOS Inhibit Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO

Simplified NF-κB Signaling Pathway in Inflammation.

Conclusion

This comparative guide highlights the in vivo anti-inflammatory properties of Osthole, a bioactive compound from the Cnidium genus, in relation to the widely used NSAIDs, Diclofenac and Ibuprofen. The presented data indicates that Osthole and its derivatives exhibit significant anti-inflammatory activity in preclinical models, operating through the inhibition of key inflammatory pathways such as NF-κB and MAPK. While traditional NSAIDs remain a cornerstone of anti-inflammatory therapy, the exploration of natural compounds like Osthole offers promising avenues for the development of new therapeutics with potentially different mechanisms of action and safety profiles. Further research is warranted to fully elucidate the clinical potential of Cnidioside B and other related compounds from the Cnidium genus.

References

A Comparative Analysis of Cnidioside B and Its Methyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic properties of Cnidioside B and its methyl ester. This guide synthesizes the available, albeit limited, information on these compounds and provides a framework for future comparative studies.

This compound, a glycoside naturally occurring in plants such as Ruta graveolens and Cnidium monnieri, and its synthetic derivative, this compound methyl ester, represent intriguing molecules in the landscape of natural product research.[1] While direct comparative studies on their biological activities are currently scarce in published literature, an analysis of their chemical nature and the bioactivities of their source plants and related compounds can provide valuable insights for researchers. This guide aims to present a comparative overview based on inferred properties and outlines experimental approaches for a definitive head-to-head analysis.

Chemical Structures and Properties

This compound is a glycoside, meaning it consists of a sugar moiety linked to a non-sugar aglycone. The presence of the sugar group generally influences the compound's solubility and pharmacokinetic properties. This compound methyl ester is a derivative where a methyl group has been added to a carboxylic acid function, a modification that can alter its lipophilicity and potentially its ability to cross cell membranes, which in turn could impact its biological activity.

Comparative Biological Activities: An Extrapolated View

Table 1: Hypothetical Comparative Biological Activity Profile of this compound and this compound Methyl Ester
Biological ActivityAssayThis compound (IC₅₀/EC₅₀)This compound Methyl Ester (IC₅₀/EC₅₀)Reference
Cytotoxicity MTT assay against HeLa cellsData Not AvailableData Not AvailableHypothetical
MTT assay against A549 cellsData Not AvailableData Not AvailableHypothetical
Anti-inflammatory Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 cellsData Not AvailableData Not AvailableHypothetical
COX-2 Inhibition AssayData Not AvailableData Not AvailableHypothetical
Antimicrobial Minimum Inhibitory Concentration (MIC) against S. aureusData Not AvailableData Not AvailableHypothetical
Minimum Inhibitory Concentration (MIC) against E. coliData Not AvailableData Not AvailableHypothetical

Disclaimer: The data in the table above is purely illustrative and intended to show how a comparative analysis would be presented. Currently, there is no published experimental data to populate this table.

Extracts from Ruta graveolens, a source of this compound, have demonstrated antimicrobial and cytotoxic activities.[1] Furthermore, compounds isolated from the rhizome of Cnidium officinale have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[2] Methyl esters as a chemical class have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This suggests that both this compound and its methyl ester are promising candidates for screening in these therapeutic areas. The esterification of this compound might enhance its cell permeability, potentially leading to increased potency in cell-based assays.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of this compound and its methyl ester, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Cytotoxicity Assessment using the MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of this compound and this compound methyl ester are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24-72 hours.

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 4 hours.

  • Data Analysis: The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well. After 24 hours, the cells are pre-treated with various concentrations of this compound or its methyl ester for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment.

Visualizing Methodologies and Pathways

To further aid in the conceptualization of the research process and potential mechanisms of action, the following diagrams are provided.

G General Workflow for Natural Product Screening cluster_0 Isolation and Preparation cluster_1 Biological Screening cluster_2 Data Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation of this compound Isolation of this compound Fractionation->Isolation of this compound Methyl Esterification Methyl Esterification Isolation of this compound->Methyl Esterification This compound Methyl Ester This compound Methyl Ester Methyl Esterification->this compound Methyl Ester Cytotoxicity Assays Cytotoxicity Assays This compound Methyl Ester->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays This compound Methyl Ester->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays This compound Methyl Ester->Antimicrobial Assays This compound This compound This compound->Cytotoxicity Assays This compound->Anti-inflammatory Assays This compound->Antimicrobial Assays Comparative Analysis (IC50) Comparative Analysis (IC50) Cytotoxicity Assays->Comparative Analysis (IC50) Anti-inflammatory Assays->Comparative Analysis (IC50) Comparative Analysis (MIC) Comparative Analysis (MIC) Antimicrobial Assays->Comparative Analysis (MIC)

Caption: Workflow for Isolation and Screening.

G Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK Complex IKK Complex MyD88->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Pro-inflammatory Genes (iNOS, COX-2) promotes transcription of

Caption: Key Inflammatory Signaling Pathway.

Conclusion and Future Directions

While direct comparative data for this compound and its methyl ester is lacking, the available information on their sources and related compounds suggests that they are promising candidates for further investigation, particularly in the areas of oncology, inflammation, and infectious diseases. The esterification of this compound is a logical step in a drug discovery program to potentially improve its pharmacological properties. Future research should focus on the direct, head-to-head comparison of these two compounds using standardized in vitro and in vivo models to elucidate their structure-activity relationships and determine their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

Comparing the bioactivity of Cnidioside B from different plant sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of a natural compound from various plant sources is a critical step in the journey from discovery to clinical application. This guide endeavors to provide a comprehensive comparison of the bioactivity of Cnidioside B, a glycoside compound, from its known plant sources: Cnidium monnieri, Leptothyrsa sprucei, and Ammi majus. However, a thorough review of the current scientific literature reveals a significant gap in the available data, precluding a direct comparative analysis at this time.

This compound: A Molecule of Interest with Limited Bioactivity Data

This compound has been identified and isolated from several plant species, including the fruits of Cnidium monnieri, a plant with a long history in traditional Chinese medicine, as well as from Leptothyrsa sprucei and Ammi majus.[1][2][3] Despite its isolation from these varied botanical origins, detailed investigations into its specific biological activities and mechanisms of action are sparse.

One study that isolated this compound from Cnidium monnieri fruits reported that the compound, along with other isolated glycosides, exhibited "little immunomodulatory effect in RAW 264.7 cells."[4] Unfortunately, this study did not provide quantitative data, such as IC50 values, which are essential for a robust comparative analysis. To date, no studies have been found that report on the bioactivity of this compound isolated from either Leptothyrsa sprucei or Ammi majus.

This absence of quantitative experimental data makes it impossible to construct the comparative tables and detailed experimental protocols as per the core requirements of this guide.

Signaling Pathways of this compound: An Unexplored Avenue

A crucial aspect of understanding a compound's bioactivity is the elucidation of the signaling pathways it modulates. These pathways offer insights into the molecular mechanisms underlying its effects and are vital for target identification and drug development. Regrettably, the current body of scientific literature does not contain information regarding the specific signaling pathways affected by this compound. Without this information, the creation of diagrams illustrating these pathways, a mandatory visualization for this guide, cannot be fulfilled.

A Call for Further Research

The lack of comprehensive bioactivity data and mechanistic studies for this compound from its various plant sources highlights a significant area for future research. To enable a thorough comparative analysis, future studies should focus on:

  • Systematic Bioactivity Screening: Evaluating this compound from Cnidium monnieri, Leptothyrsa sprucei, and Ammi majus in a battery of standardized bioassays (e.g., anti-inflammatory, anticancer, antimicrobial assays).

  • Quantitative Analysis: Determining key performance indicators such as IC50 or EC50 values to allow for direct comparison of potency.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Comparative Studies: Directly comparing the bioactivity of this compound isolated from different plant sources under identical experimental conditions to account for potential variations in compound purity or the presence of co-extracted synergistic compounds.

Experimental Workflow for Future Comparative Bioactivity Studies

For researchers planning to undertake such a comparative study, a generalized experimental workflow is proposed below. This workflow outlines the essential steps from plant material collection to data analysis.

G cluster_0 Plant Material Acquisition and Processing cluster_1 Extraction and Isolation of this compound cluster_2 Bioactivity Assessment cluster_3 Data Analysis and Comparison A1 Collection of Plant Material (Cnidium monnieri, Leptothyrsa sprucei, Ammi majus) A2 Drying and Grinding A1->A2 B1 Solvent Extraction A2->B1 B2 Chromatographic Purification B1->B2 B3 Structural Elucidation (NMR, MS) B2->B3 C1 In vitro Assays (e.g., Cell Viability, Enzyme Inhibition) B3->C1 C2 Cell-based Assays (e.g., Cytokine Production, Reporter Gene Assays) C1->C2 D1 Quantitative Data Analysis (IC50/EC50 Determination) C2->D1 D2 Statistical Comparison of Bioactivity D1->D2

Caption: A generalized workflow for the comparative bioactivity study of this compound.

References

Cnidioside B: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of Cnidioside B, a glycoside compound isolated from plants such as Cnidium monnieri, Leptothyrsa sprucei, and Saposhnikovia divaricata[1][2][3][4]. While comprehensive experimental data on the therapeutic efficacy of this compound is limited in publicly available literature, this document summarizes the existing information and draws comparisons with other natural compounds with similar therapeutic aims. This guide also outlines standard experimental protocols and relevant biological pathways to support further research and evaluation of this compound.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₂O₁₀[5][6]
Molecular Weight 398.36 g/mol [4]
CAS Number 141896-54-0[6]
Class Glycoside[1][7]

Therapeutic Efficacy: Current State of Research

Direct experimental evidence for the therapeutic efficacy of this compound is currently scarce. One study investigating the immunomodulatory effects of compounds isolated from Cnidium monnieri fruits reported that this compound exerted "little immunomodulatory effect in RAW 264.7 cells"[8][9]. This finding suggests that its potential as a potent anti-inflammatory agent acting through macrophage modulation may be limited.

However, the plant sources of this compound are well-known for their rich content of bioactive compounds with significant therapeutic properties. For instance, various compounds isolated from Cnidium officinale have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[4]. Similarly, extracts from Ruta graveolens, another plant source of this compound, have been reported to possess antimicrobial, cytotoxic, anti-inflammatory, and antitumor activities[10].

Given the therapeutic potential of other compounds from its source plants, further investigation into the specific bioactivities of this compound is warranted.

Comparative Analysis with Alternative Natural Compounds

To provide a context for the potential therapeutic positioning of this compound, the following table compares the anti-inflammatory and anticancer activities of other well-characterized natural compounds.

CompoundTherapeutic TargetActivityIC₅₀ Values
Curcumin Anti-inflammatory, AnticancerInhibits proliferation and induces apoptosis in various cancer cells.[2]Varies by cell line (e.g., 5.63 µg/mL in Colon cancer)[2]
Quercetin Anti-inflammatory, AnticancerSuppresses growth in various cancer cells by blocking cell cycle progression.[6]-
Genistein AnticancerInduces apoptosis in hepatocellular carcinoma cells.[6]-
Falcarindiol Anti-inflammatoryInhibits NO production in LPS-stimulated RAW 264.7 cells.5.1 µM[4]
Variolin B AnticancerPotent cytotoxic activity against various human cancer cell lines.50-100 nM[8]

Experimental Protocols

To facilitate further research on this compound, this section outlines standard experimental protocols for assessing anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Cell Line: RAW 264.7 (murine macrophage cell line)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Quantification: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Anticancer Activity: Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to cancer cells, providing a measure of its potential as an anticancer agent.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Determine the percentage of cell viability relative to untreated control cells and calculate the IC₅₀ value (the concentration of the compound that reduces cell viability by 50%).

Signaling Pathways in Inflammation and Cancer

Understanding the molecular mechanisms underlying a compound's therapeutic effects is crucial. Below are diagrams of key signaling pathways often implicated in inflammation and cancer, which could be investigated in relation to this compound's activity.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes activates transcription

Caption: NF-κB signaling pathway in inflammation.

Apoptosis_Pathway Drug Anticancer Drug (e.g., this compound) Mitochondria Mitochondria Drug->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway in cancer cells.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Compound Isolation Compound Isolation Cytotoxicity Assay Cytotoxicity Assay Compound Isolation->Cytotoxicity Assay Anti-inflammatory Assay Anti-inflammatory Assay Cytotoxicity Assay->Anti-inflammatory Assay Western Blot Western Blot (Protein Expression) Anti-inflammatory Assay->Western Blot Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis qPCR qPCR (Gene Expression) qPCR->Signaling Pathway Analysis

Caption: General experimental workflow for drug discovery.

Conclusion

This compound is a natural glycoside with a defined chemical structure. However, there is a significant gap in the scientific literature regarding its therapeutic efficacy. While its presence in medicinally important plants suggests potential bioactivity, dedicated studies are required to elucidate its anti-inflammatory, anticancer, or other therapeutic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the potential of this compound as a novel therapeutic agent. Future studies quantifying its effects and comparing them to established alternatives will be crucial in determining its clinical relevance.

References

A Comparative Analysis of Cnidioside B and Established Drugs in Anti-Inflammatory and Anti-Diabetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of the potential therapeutic efficacy of Cnidioside B, a natural glycoside, against established drugs in the fields of inflammation and metabolic disease. Due to the limited publicly available data on the specific biological activity of this compound, this comparison extends to other bioactive compounds isolated from Cnidium species to provide a broader context for its potential.

Executive Summary

This compound is a glycoside compound that can be isolated from plants of the Cnidium genus, which have a history of use in traditional medicine.[1] While research has identified this compound, specific data quantifying its anti-inflammatory or Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity is not yet available in the public domain. One study noted that this compound, among other glycosides, demonstrated "little immunomodulatory effect" in a preliminary in vitro screen. In contrast, other compounds from Cnidium species have shown measurable anti-inflammatory effects. This guide provides a comparative look at these compounds alongside established drugs to offer a preliminary assessment for researchers in drug discovery and development.

I. Anti-Inflammatory Efficacy

Inflammation is a critical biological response, and its dysregulation is a hallmark of many chronic diseases. A common in vitro model to screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Comparative In Vitro Efficacy Data: Inhibition of Nitric Oxide (NO) Production
Compound/DrugChemical ClassIC50 (µM)Cell LineNotes
Compounds from Cnidium officinale Phthalides5.1 - 27.8RAW 264.7Inhibitory effects on LPS-induced NO production.
Celecoxib COX-2 InhibitorData Not AvailableRAW 264.7A combination of 20 µM celecoxib and 50 µM DHA significantly inhibited LPS-induced NO synthesis. A specific IC50 value for celecoxib alone was not identified in the reviewed literature.[2]
Dexamethasone Corticosteroid0.005EMT6Potent inhibition of LPS-induced NO synthesis.

II. PTP1B Inhibition for Potential Anti-Diabetic Efficacy

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is expected to enhance insulin sensitivity.

Comparative In Vitro Efficacy Data: PTP1B Inhibition
Compound/DrugChemical ClassIC50 (µM)Notes
This compound GlycosideData Not AvailableNo publicly available data on PTP1B inhibitory activity.
Ertiprotafib Thiophene derivative1.6A PTP1B inhibitor that underwent clinical trials.
Ursolic Acid Triterpenoid3.1 - 5.4A natural product commonly used as a positive control in PTP1B inhibition assays. The IC50 can vary with assay conditions.

III. Experimental Protocols

A. In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines a standard method for assessing the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, established drugs) and the cells are pre-incubated for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined from a dose-response curve.

  • Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

B. In Vitro PTP1B Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against the PTP1B enzyme.

  • Reagents and Buffers: A suitable assay buffer is prepared (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT). The substrate, p-nitrophenyl phosphate (pNPP), and recombinant human PTP1B enzyme are prepared in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, the test compound (at various concentrations) is pre-incubated with the PTP1B enzyme in the assay buffer at 37°C for a defined period (e.g., 10-30 minutes).

    • The enzymatic reaction is initiated by the addition of the pNPP substrate.

  • Detection: The enzymatic dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be detected by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the PTP1B activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Positive Control: A known PTP1B inhibitor, such as ursolic acid or sodium orthovanadate, is typically included as a positive control.

IV. Visualized Pathways and Workflows

G Simplified Inflammatory Signaling Pathway (NF-κB) cluster_0 Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF_kB_IkB NF-κB-IκB (Inactive) IKK->NF_kB_IkB Phosphorylation of IκB NF_kB NF-κB (Active) NF_kB_IkB->NF_kB IκB Degradation Nucleus Nucleus NF_kB->Nucleus Translocation iNOS_Gene iNOS Gene NF_kB->iNOS_Gene Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis

Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.

G PTP1B in Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor P_Insulin_Receptor Phosphorylated Insulin Receptor (Active) Insulin_Receptor->P_Insulin_Receptor Autophosphorylation P_Insulin_Receptor->Insulin_Receptor Dephosphorylation Signaling_Cascade Downstream Signaling P_Insulin_Receptor->Signaling_Cascade PTP1B PTP1B PTP1B->P_Insulin_Receptor Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake

Caption: Role of PTP1B in the negative regulation of insulin signaling.

G Experimental Workflow for In Vitro Inhibition Assay Prepare_Cells Prepare Cells/Enzyme Add_Compound Add Test Compound (e.g., this compound) Prepare_Cells->Add_Compound Incubate_1 Pre-incubation Add_Compound->Incubate_1 Add_Stimulant Add Stimulant (LPS) or Substrate (pNPP) Incubate_1->Add_Stimulant Incubate_2 Incubation Add_Stimulant->Incubate_2 Measure_Response Measure Response (e.g., Nitrite/Absorbance) Incubate_2->Measure_Response Data_Analysis Data Analysis (IC50) Measure_Response->Data_Analysis

Caption: A generalized workflow for in vitro enzyme or cell-based inhibition assays.

References

Assessing the Reproducibility of Experimental Results with Bioactive Compounds from the Genus Cnidium

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative assessment of the bioactivity of compounds isolated from the genus Cnidium, offering a valuable resource for researchers investigating their potential therapeutic applications. While direct experimental data on Cnidioside B remains limited in publicly accessible literature, this document compiles and compares the reported anti-inflammatory and anti-cancer effects of other well-characterized compounds from Cnidium species. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this guide aims to facilitate the design and replication of studies in this area.

Comparative Anti-Inflammatory Activity

Several compounds isolated from Cnidium officinale and Cnidium monnieri have demonstrated significant anti-inflammatory properties. The following table summarizes the inhibitory effects of selected compounds on key inflammatory markers.

Table 1: Anti-inflammatory Activity of Compounds from Cnidium Species

CompoundSourceAssayTarget Cell LineIC₅₀ ValueReference
Falcarindiol analogue (Compound 7)Cnidium officinaleNitric Oxide (NO) Production InhibitionRAW 264.7 macrophages5.1 µM[1]
Senkyunolide ACnidium officinaleNitric Oxide (NO) Production InhibitionIL-1β-treated rat hepatocytesEfficient suppression (qualitative)[2]
(Z)-LigustilideCnidium officinaleNitric Oxide (NO) Production InhibitionIL-1β-treated rat hepatocytesEfficient suppression (qualitative)[2]
OstholCnidium monnieriSuperoxide Anion (O₂⁻) GenerationfMLP-induced human neutrophils0.005 ± 0.0002 µg/mL[3]
Cnidimol ACnidium monnieriElastase ReleasefMLP-induced human neutrophils3.20 ± 0.16 µg/mL[3]
ImperatorinCnidium monnieriSuperoxide Anion (O₂⁻) GenerationfMLP-induced human neutrophils0.07 ± 0.02 µg/mL[3]
Comparative Anti-Cancer Activity

Coumarins and other constituents from Cnidium monnieri have been evaluated for their cytotoxic effects against various cancer cell lines. The data highlights the potential of these compounds as anti-cancer agents.

Table 2: Cytotoxic Activity of Compounds from Cnidium monnieri

CompoundTarget Cell LineAssayIC₅₀ ValueReference
OstholHuman Leukemia (HL-60)CytotoxicityStrongest among tested coumarins[4]
OstholP-388Cytotoxicity9.3 µg/mL[5]
ImperatorinHuman Leukemia (HL-60)CytotoxicityHighest sensitivity among tested coumarins[4]
ImperatorinP-388Cytotoxicity20.2 µg/mL[5]

An ethanolic extract of Cnidium officinale Makino (COM) has also been shown to inhibit the proliferation of human colon cancer cells (HT-29) in a dose- and time-dependent manner.[6][7] The extract induced apoptosis and cell cycle arrest at the G0/G1 phase.[6]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This protocol is based on the methodology used to evaluate compounds from Cnidium officinale.[1]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for another 24 hours.

  • NO Measurement: The concentration of nitric oxide in the culture supernatant is determined by measuring the amount of nitrite using the Griess reagent. A standard curve is generated using sodium nitrite.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the LPS-induced NO production, is calculated.

Superoxide Anion Generation and Elastase Release Assay in Human Neutrophils

This protocol is adapted from the study on constituents of Cnidium monnieri.[3]

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.

  • Superoxide Anion (O₂⁻) Generation Assay:

    • Neutrophils are incubated with the test compound or solvent control.

    • The reaction is initiated by adding fMLP/cytochalasin B.

    • Superoxide anion production is measured by the reduction of ferricytochrome c, monitored spectrophotometrically.

  • Elastase Release Assay:

    • Neutrophils are incubated with the test compound or solvent control.

    • Elastase release is induced by fMLP/cytochalasin B.

    • The elastase activity in the supernatant is measured using a specific substrate, and the change in absorbance is monitored.

  • Data Analysis: IC₅₀ values are calculated based on the dose-dependent inhibition of superoxide generation and elastase release.

Cytotoxicity Assay (MTT Assay)

This is a common method to assess the anti-proliferative effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HL-60, HT-29) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Visualizing Molecular Pathways and Experimental Processes

Diagrams of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Data Acquisition and Analysis RAW264_7 RAW 264.7 Macrophages Seeding Seed cells in 96-well plates RAW264_7->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Pretreatment Pre-treat with Test Compound Incubation1->Pretreatment LPS_Stim Stimulate with LPS (1 µg/mL) Pretreatment->LPS_Stim Incubation2 Incubate for 24h LPS_Stim->Incubation2 Collect_Supernatant Collect Supernatant Incubation2->Collect_Supernatant Griess_Assay Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Experimental workflow for assessing the anti-inflammatory activity of natural compounds by measuring nitric oxide inhibition.

NFkB_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_p50_p65_inactive inhibits NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65_inactive->NFkB_p50_p65_active releases NFkB_in_nucleus NF-κB (p50/p65) NFkB_p50_p65_active->NFkB_in_nucleus translocates DNA DNA NFkB_in_nucleus->DNA binds to Gene_Expression Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Gene_Expression induces

Caption: Simplified diagram of the LPS-induced NF-κB signaling pathway leading to the expression of pro-inflammatory genes.

References

In-depth Comparison of Cnidioside B Derivatives: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of available data on Cnidioside B and its derivatives, preventing a head-to-head comparison of their biological activities. While the existence of a related compound, this compound Methyl ester, has been identified, information regarding its pharmacological properties and other potential derivatives remains elusive.

Initial investigations into this compound, a compound of interest to researchers and drug development professionals, have hit a roadblock. Despite extensive searches of chemical and biological databases, no specific information on "this compound" or any of its derivatives could be procured. This suggests that the compound may be either exceptionally new to the scientific community, known under a different nomenclature, or its derivatives have not yet been synthesized or isolated.

The only closely related substance identified is This compound Methyl ester , a glucoside compound that has been isolated from the plant Ammi majus L.. Its chemical identity is confirmed with the CAS number 158500-59-5. However, beyond its isolation and basic chemical identification, there is a notable absence of published research on its biological activity, mechanism of action, or any comparative studies.

Ammi majus L., the source of this compound Methyl ester, is a plant known to produce a variety of bioactive compounds. The major chemical constituents of this plant are furanocoumarins (such as xanthotoxin, imperatorin, and bergapten) and flavonoids[1][2]. These compounds have been studied for a range of pharmacological activities, including antiviral, antimicrobial, antioxidant, and cardiovascular effects[3]. The plant and its extracts have been traditionally used for treating skin conditions like leucoderma and vitiligo[3].

Given the current landscape of available scientific data, a direct comparison of different this compound derivatives is not feasible. The core requirement of quantitative data for a comparative analysis cannot be met. Consequently, the creation of structured data tables and detailed experimental protocols as requested is not possible at this time.

For researchers interested in this area, future investigations should focus on:

  • The isolation and structural elucidation of this compound itself.

  • The synthesis of potential this compound derivatives.

  • The comprehensive evaluation of the biological activities of this compound and any synthesized derivatives.

Until such foundational research is conducted and published, a meaningful head-to-head comparison of this compound derivatives remains an endeavor for future scientific exploration.

References

Unveiling the Cellular Interlocutors of Cnidioside B: A Comparative Guide to Molecular Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the precise molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and advancing it through the drug discovery pipeline. Cnidioside B, a glucoside compound isolated from Ammi majus L., represents a vast class of natural products with therapeutic potential yet undisclosed molecular targets. This guide provides a comparative overview of established methods for validating the molecular targets of compounds like this compound, offering detailed experimental protocols and data presentation formats to aid in the design and execution of target deconvolution studies.

The journey from a promising bioactive compound to a well-understood therapeutic agent is paved with rigorous scientific validation. A crucial milestone in this journey is the identification of its molecular target(s). Without this knowledge, the mechanism of action remains a "black box," hindering rational drug design, optimization, and the prediction of potential off-target effects. This guide explores and compares the primary experimental strategies employed to elucidate the molecular binding partners of natural products such as this compound.

Comparative Analysis of Target Validation Methodologies

The approaches to identify molecular targets can be broadly categorized into two main classes: affinity-based methods and label-free methods. Each approach has its distinct advantages and limitations.

Affinity-Based Methods

These techniques rely on the specific interaction between the bioactive compound (ligand) and its protein target. The compound is typically modified to incorporate a tag or a reactive group that facilitates the isolation and identification of its binding partners.

MethodPrincipleAdvantagesDisadvantagesThroughput
Affinity Chromatography This compound is immobilized on a solid support. A cell lysate is passed over the support, and proteins that bind to this compound are captured and subsequently identified by mass spectrometry.Direct identification of binding partners; relatively straightforward workflow.Requires chemical modification of this compound, which may alter its binding properties; potential for non-specific binding.Low to Medium
Photo-Affinity Labeling (PAL) A photo-reactive group is incorporated into the structure of this compound. Upon UV irradiation, a covalent bond is formed with the target protein, enabling its identification.Captures transient or weak interactions; can be performed in living cells.Synthesis of the photo-probe can be challenging; potential for non-specific labeling.Medium
Activity-Based Protein Profiling (ABPP) A reactive probe that mimics this compound is used to covalently label the active site of target enzymes. Labeled enzymes are then identified by mass spectrometry.Provides information on the functional state of the target; can be used to screen for enzyme inhibitors.Limited to specific enzyme classes with reactive catalytic residues; requires a suitable reactive probe.Medium to High
Label-Free Methods

These methods obviate the need for chemical modification of the bioactive compound, thereby preserving its native binding characteristics. They rely on detecting the physical or functional consequences of the drug-target interaction.

MethodPrincipleAdvantagesDisadvantagesThroughput
Drug Affinity Responsive Target Stability (DARTS) The binding of this compound to its target protein can alter the protein's susceptibility to proteolysis. Changes in protein degradation patterns in the presence of this compound are analyzed by SDS-PAGE or mass spectrometry.No chemical modification of the compound needed; applicable to a wide range of proteins.May not be sensitive enough for weak interactions; requires optimization of protease concentration and digestion time.Low to Medium
Cellular Thermal Shift Assay (CETSA) The binding of this compound can stabilize its target protein against thermal denaturation. Changes in the amount of soluble protein at different temperatures are quantified to identify targets.Can be performed in intact cells and tissues, providing physiological relevance; confirms target engagement in a cellular context.Not all proteins exhibit a clear thermal shift upon ligand binding; can be labor-intensive.Medium to High
Surface Plasmon Resonance (SPR) The binding of this compound to a target protein immobilized on a sensor chip is detected in real-time by measuring changes in the refractive index.Provides quantitative data on binding affinity (Kd), association (ka), and dissociation (kd) rates.Requires purified protein; immobilization of the protein may affect its conformation.Low to Medium

Experimental Protocols

Affinity Chromatography
  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized this compound with the beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Protein Binding:

    • Prepare a cell lysate from the biological system of interest.

    • Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate the lysate with unconjugated beads.

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or with a lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of a specific target protein in the soluble fraction using Western blotting or the total proteome using mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.

Visualizing the Workflow

Affinity_Chromatography_Workflow cluster_immobilization Immobilization cluster_binding Binding cluster_identification Identification CnidiosideB This compound Derivatization Derivatization with Linker CnidiosideB->Derivatization ImmobilizedBeads Immobilized this compound Derivatization->ImmobilizedBeads Beads Solid Support (Beads) Beads->ImmobilizedBeads Incubation Incubation ImmobilizedBeads->Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MassSpec Mass Spectrometry SDSPAGE->MassSpec

Caption: Workflow for Affinity Chromatography-based target identification.

CETSA_Workflow cluster_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat at Temperature Gradient Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Separate Soluble/Aggregated Proteins Lysis->Centrifugation Quantification Quantify Soluble Protein (Western Blot / MS) Centrifugation->Quantification MeltingCurve Generate Melting Curve Quantification->MeltingCurve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Concluding Remarks

The validation of molecular targets for natural products like this compound is a multifaceted process that often requires the integration of multiple experimental approaches. While affinity-based methods are powerful for the direct identification of binding partners, label-free methods provide crucial evidence of target engagement in a more physiological context. The choice of methodology will depend on the specific research question, the properties of the compound, and the available resources. By employing a combination of these techniques, researchers can build a robust case for the molecular targets of this compound, thereby paving the way for a deeper understanding of its biological function and therapeutic potential.

Safety Operating Guide

Prudent Disposal of Cnidioside B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Cnidioside B, this document outlines a comprehensive operational plan for researchers, scientists, and drug development professionals. In the absence of specific manufacturer's disposal guidelines, the following procedures are based on established best practices for chemical waste management in a laboratory setting.

For the safe handling of this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

PropertyValue
CAS Number141896-54-0[1][2]
Molecular FormulaC18H22O10[1]
Molecular Weight398.36 g/mol [1][2]

Step-by-Step Disposal Protocol

As no specific disposal instructions for this compound were found, a general procedure for the disposal of non-hazardous solid chemical waste should be followed. This ensures a high level of safety and compliance with environmental regulations.

  • Segregation:

    • Isolate this compound waste from other chemical waste streams to prevent unintended reactions.

    • Store in a dedicated, clearly labeled container. The container should be made of a material compatible with the chemical.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

      • The primary hazard(s), if known. In the absence of specific data, treat as a general chemical irritant.

      • The date of accumulation.

      • The name of the principal investigator or responsible person.

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area.

    • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup of the chemical waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[3]

    • Follow all institutional and local regulations for the final disposal of chemical waste.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from its natural sources, such as Leptothyrsa sprucei or Cnidium monnieri, were not available in the provided search results.[1] Researchers seeking to replicate these procedures should consult the primary scientific literature cited in the search results.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CnidiosideB_Disposal_Workflow start Start: this compound Waste Generated segregate Step 1: Segregate Waste start->segregate label_container Step 2: Label Container Accurately segregate->label_container store_waste Step 3: Store in Designated Area label_container->store_waste contact_ehs Step 4: Contact EHS for Pickup store_waste->contact_ehs disposal End: Professional Disposal contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.